molecular formula C9H8FN5 B1304199 6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 30530-42-8

6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B1304199
CAS No.: 30530-42-8
M. Wt: 205.19 g/mol
InChI Key: PWZNTESZSJQVGW-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C9H8FN5 and its molecular weight is 205.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5/c10-6-4-2-1-3-5(6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZNTESZSJQVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=N2)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382276
Record name 6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine
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Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30530-42-8
Record name 6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-(2-fluorophenyl)-1,3,5-triazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight and Characterization of 6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine

Executive Summary: This guide provides a comprehensive technical overview of this compound, with a primary focus on its molecular weight. It details the compound's physicochemical properties, methods for its synthesis, and the analytical workflows required for structural confirmation and purity assessment. Designed for researchers and professionals in drug development, this document synthesizes fundamental chemical data with practical insights into its characterization, establishing a foundational understanding of this important heterocyclic compound.

Introduction to Substituted 1,3,5-Triazines

The 1,3,5-triazine scaffold is a privileged structure in medicinal and agricultural chemistry. Its nitrogen-rich heterocyclic core allows for extensive functionalization at the 2, 4, and 6 positions, enabling the creation of diverse chemical libraries with a wide range of biological activities.[1][2] Compounds built on this scaffold have been successfully developed as anticancer agents, kinase inhibitors, antivirals, and herbicides.[2][3] The specific compound, this compound, incorporates a fluorinated phenyl ring, a common modification in modern drug discovery used to enhance metabolic stability and binding affinity. Understanding its fundamental molecular properties, beginning with its molecular weight, is the first critical step in any research or development endeavor.

Core Physicochemical Properties

The identity and purity of a chemical compound are defined by its physicochemical properties. For this compound, these properties are anchored by its molecular formula and resulting molecular weight.

Molecular Identity and Weight

The definitive molecular identity of the compound is established through its chemical formula and systematic nomenclature.

  • IUPAC Name: this compound

  • CAS Number: 30530-42-8[4]

  • Molecular Formula: C₉H₈FN₅[4][5]

The molecular weight is calculated from the molecular formula using the standard atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Fluorine (18.998 u), and Nitrogen (14.007 u).

Calculation: (9 x 12.011) + (8 x 1.008) + (1 x 18.998) + (5 x 14.007) = 108.099 + 8.064 + 18.998 + 70.035 = 205.196 g/mol

This calculated value is often rounded to two decimal places, 205.19 g/mol or 205.2 g/mol , for practical laboratory use.[3][4][5][6]

Structural Information

The arrangement of atoms is visualized in the 2D chemical structure below, which illustrates the connectivity of the 2-fluorophenyl group to the C6 position of the 2,4-diamino-1,3,5-triazine core.

Caption: 2D Structure of this compound.

Tabulated Physicochemical Data

This table summarizes the key quantitative data for the compound, providing a quick reference for laboratory professionals.

PropertyValueSource(s)
Molecular Weight 205.19 g/mol [4][5][6]
Monoisotopic Mass 205.07637 Da[7]
Molecular Formula C₉H₈FN₅[4][5][8]
CAS Number 30530-42-8[4]
Appearance White Powder[3]
Melting Point 276-282 °C[3]

Synthesis and Analytical Confirmation

The theoretical molecular weight is validated through synthesis and subsequent characterization using modern analytical techniques. The experimental data must align with the calculated values to confirm the compound's identity and purity.

General Synthetic Strategy

Substituted 2,4-diamino-1,3,5-triazines are commonly synthesized via multi-component reactions, often enhanced by microwave irradiation to reduce reaction times and improve yields.[9][10] A prevalent one-pot, two-step method involves the reaction of cyanoguanidine, an appropriate aromatic aldehyde (in this case, 2-fluorobenzaldehyde), and an amine source, followed by base-mediated aromatization.[2][9]

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Outcome R1 Cyanoguanidine P1 Step 1: Three-Component Condensation (Acid-catalyzed) + Microwave Irradiation R1->P1 R2 2-Fluorobenzaldehyde R2->P1 R3 Amine Source (e.g., NH₃) R3->P1 P2 Step 2: Base-Mediated Dehydrogenative Aromatization P1->P2 Intermediate Formation Product Crude 6-(2-Fluorophenyl)- 1,3,5-triazine-2,4-diamine P2->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Final Pure Product Purification->Final

Caption: Generalized one-pot synthesis workflow for 6-aryl-1,3,5-triazine-2,4-diamines.

Experimental Verification of Molecular Weight

No synthesis is complete without rigorous analytical confirmation. The following workflow is essential for validating the molecular structure and, by extension, the molecular weight of the final product.

  • Mass Spectrometry (MS): This is the most direct technique for confirming molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For C₉H₈FN₅, the expected protonated molecular ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 206.08365, corresponding to the monoisotopic mass plus a proton.[7] The detection of this ion is primary evidence of successful synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. The number of signals, their chemical shifts, and splitting patterns must be consistent with the proposed structure of this compound, confirming the specific connectivity of the atoms and the presence of the 2-fluorophenyl isomer.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the pure sample. The experimental percentages must match the theoretical values calculated from the molecular formula (C: 52.68%, H: 3.93%, N: 34.13%) within a narrow margin of error (typically ±0.4%), providing robust, quantitative validation of the molecular formula.

AnalyticalWorkflow cluster_analysis Analytical Techniques cluster_validation Validation Checks Start Purified Synthetic Product MS Mass Spectrometry (HRMS) Start->MS NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR EA Elemental Analysis Start->EA MS_Check [M+H]⁺ matches calculated m/z? MS->MS_Check NMR_Check Spectrum matches expected structure? NMR->NMR_Check EA_Check %C, H, N matches theoretical values? EA->EA_Check Result Confirmed Structure & Molecular Weight MS_Check->Result NMR_Check->Result EA_Check->Result

Caption: Self-validating workflow for the analytical confirmation of molecular weight.

Applications in Research and Development

The precise molecular weight of this compound is fundamental to its application in research.

  • Drug Discovery: In pharmaceutical development, exact molar quantities are required for synthesizing derivatives, conducting structure-activity relationship (SAR) studies, and performing quantitative biological assays.[3] The triazine core is a known hinge-binding motif for many protein kinases, making this compound a valuable starting point or fragment for developing targeted cancer therapies.[1]

  • Agricultural Science: As a triazine derivative, it holds potential as an herbicide.[3] Accurate dosing and environmental fate studies rely on precise molecular weight for concentration calculations.

  • Materials Science: This class of compounds can be used in the development of advanced polymers and coatings, where stoichiometric control is essential for achieving desired material properties.[3]

Conclusion

The molecular weight of this compound is a cornerstone of its chemical identity, established theoretically as 205.19 g/mol from its molecular formula, C₉H₈FN₅. This value is not merely academic; it is a critical parameter that is experimentally verified through a rigorous analytical workflow including mass spectrometry, NMR, and elemental analysis. For scientists and researchers, this validated molecular weight is the bedrock for all subsequent quantitative work, from synthetic chemistry to biological evaluation, enabling the precise and reproducible advancement of science in fields ranging from medicine to materials.

References

  • LabSolu. (n.d.). 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine.
  • Chem-Impex. (n.d.). 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine.
  • Stenutz. (n.d.). 6-(2-chloro-5-fluorophenyl)-1,3,5-triazine-2,4-diamine.
  • ChemicalBook. (n.d.). 2,4-DIAMINO-6-(2-FLUOROPHENYL)-1,3,5-TRIAZINE. CAS 30530-42-8.
  • NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine.
  • precisionFDA. (n.d.). 1-(3-CHLOROPHENYL)-6,6-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE.
  • International Journal of Pharmaceutical Research and Allied Sciences. (2021). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses.
  • RSC Publishing. (2020). Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling.
  • PubMed Central. (n.d.). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling.
  • RSC Publishing. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives.
  • ChemicalBook. (n.d.). 2,4-DIAMINO-6-(4-FLUOROPHENYL)-1,3,5-TRIAZINE.
  • Stenutz. (n.d.). 6-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine.
  • Sigma-Aldrich. (n.d.). 6-Methyl-1,3,5-triazine-2,4-diamine 98%.
  • NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST Chemistry WebBook.
  • PubChemLite. (n.d.). 2,4-diamino-6-(2-fluorophenyl)-1,3,5-triazine.

Sources

An In-depth Technical Guide to the Chemical Properties of 6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The 1,3,5-triazine core is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds. The diamino-substituted triazine motif, in particular, has garnered significant attention for its ability to mimic the hydrogen bonding patterns of purine and pyrimidine bases, making it a privileged scaffold for targeting a wide range of biological macromolecules. This guide provides a comprehensive technical overview of the chemical properties of a specific, yet promising, analogue: 6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine (CAS No. 30530-42-8).

The introduction of a 2-fluorophenyl substituent onto the triazine ring introduces unique electronic and steric features that can profoundly influence the molecule's physicochemical properties, reactivity, and ultimately, its pharmacological profile. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the synthesis, structural characteristics, and potential chemical behavior of this compound. By understanding its fundamental chemical properties, we can better unlock its therapeutic potential.

Synthesis Strategies: Constructing the 6-Aryl-2,4-diamino-1,3,5-triazine Core

The synthesis of 6-aryl-2,4-diamino-1,3,5-triazines can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment. Two prevalent and efficient methods are highlighted below.

Microwave-Assisted Synthesis from Dicyandiamide and 2-Fluorobenzonitrile

A highly efficient and green synthetic approach involves the microwave-assisted reaction of dicyandiamide with a substituted benzonitrile.[1][2][3] This method often leads to high yields and short reaction times, minimizing the use of hazardous solvents.

Reaction Causality: The reaction proceeds via a nucleophilic attack of the dicyandiamide nitrogen onto the nitrile carbon of 2-fluorobenzonitrile, followed by an intramolecular cyclization to form the triazine ring. Microwave irradiation accelerates the reaction rate by efficiently heating the polar reactants and solvent.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • 2-Fluorobenzonitrile

  • Dicyandiamide

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe reaction vessel, combine 2-fluorobenzonitrile (1.0 eq) and dicyandiamide (1.1 eq).

  • Add a minimal amount of DMSO to ensure a homogeneous mixture and efficient microwave absorption.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 150-180°C for 10-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Precipitate the product by adding water to the reaction mixture.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.

Synthesis_from_Nitrile start 2-Fluorobenzonitrile + Dicyandiamide microwave Microwave Irradiation DMSO, 150-180°C start->microwave product This compound microwave->product

Caption: Microwave-assisted synthesis workflow.

One-Pot Multi-Component Synthesis

A versatile one-pot synthesis of 6-aryl-2,4-diamino-1,3,5-triazines involves the condensation of an aromatic aldehyde, cyanoguanidine, and an amine, often under acidic conditions followed by a base-mediated cyclization and aromatization.[4][5] This approach allows for the generation of diverse libraries of triazine derivatives.

Reaction Causality: The reaction is believed to proceed through the initial formation of a biguanide intermediate from cyanoguanidine and the amine. This is followed by condensation with the aldehyde and subsequent cyclization. The final step involves an oxidation or dehydrogenation to yield the aromatic triazine ring.

Experimental Protocol: One-Pot Synthesis

Materials:

  • 2-Fluorobenzaldehyde

  • Cyanoguanidine

  • Ammonia source (e.g., ammonium chloride)

  • Acid catalyst (e.g., HCl)

  • Base (e.g., NaOH)

  • Solvent (e.g., ethanol)

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in a suitable solvent, add cyanoguanidine (1.1 eq) and an ammonia source (e.g., ammonium chloride, 2.0 eq).

  • Add a catalytic amount of acid (e.g., concentrated HCl).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion of the initial condensation, cool the reaction mixture and add a base (e.g., aqueous NaOH) to promote cyclization and aromatization.

  • The product may precipitate from the solution upon cooling or after partial removal of the solvent.

  • Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., ethanol), and dry to obtain the final product.

One_Pot_Synthesis reactants 2-Fluorobenzaldehyde + Cyanoguanidine + Ammonia conditions Acid Catalyst, Reflux then Base reactants->conditions product This compound conditions->product

Caption: One-pot multi-component synthesis workflow.

Physicochemical Properties

PropertyPredicted Value/Information
Molecular Formula C₉H₈FN₅
Molecular Weight 205.19 g/mol
Appearance Expected to be a white to off-white crystalline solid.
Melting Point Predicted to be in the range of 200-250 °C, based on related 6-aryl-2,4-diamino-1,3,5-triazines.
Solubility Expected to have low solubility in water and non-polar organic solvents.[11] It is likely to be soluble in polar aprotic solvents such as DMSO and DMF, and to a lesser extent in alcohols like methanol and ethanol.[12]
pKa The diamino-s-triazine core is weakly basic. The pKa is predicted to be in the range of 3-5, influenced by the electron-withdrawing effect of the 2-fluorophenyl group.
LogP The predicted octanol-water partition coefficient (LogP) is in the range of 1.5-2.5, indicating moderate lipophilicity.

Spectral Analysis: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. Below are the predicted spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[13]

¹H NMR (Predicted, in DMSO-d₆, 400 MHz):

  • δ 7.8-8.0 ppm (m, 1H): Aromatic proton ortho to the fluorine atom, showing complex coupling.

  • δ 7.2-7.4 ppm (m, 3H): Remaining aromatic protons of the 2-fluorophenyl ring.

  • δ 6.5-7.0 ppm (br s, 4H): Protons of the two amino groups, which may appear as a broad singlet due to exchange and quadrupolar broadening.

¹³C NMR (Predicted, in DMSO-d₆, 100 MHz):

  • δ 165-170 ppm: Carbons of the triazine ring.

  • δ 158-162 ppm (d, J_CF ≈ 240-250 Hz): Carbon of the 2-fluorophenyl ring directly attached to the fluorine atom.

  • δ 115-135 ppm: Other aromatic carbons of the 2-fluorophenyl ring, with some showing carbon-fluorine coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[14][15][16]

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 205

  • Major Fragments:

    • Loss of HCN (m/z = 178)

    • Loss of NH₂CN (m/z = 163)

    • Fragment corresponding to the 2-fluorophenyl group (m/z = 95)

Mass_Fragmentation M [M]⁺˙ m/z = 205 F1 [M-HCN]⁺˙ m/z = 178 M->F1 -HCN F2 [M-NH₂CN]⁺˙ m/z = 163 M->F2 -NH₂CN F3 [C₆H₄F]⁺ m/z = 95 M->F3 cleavage

Caption: Predicted mass fragmentation pathway.

Chemical Reactivity and Stability

The reactivity of this compound is primarily governed by the electron-deficient nature of the triazine ring and the presence of the amino and 2-fluorophenyl substituents.

  • Basicity: The amino groups on the triazine ring impart basic character to the molecule, allowing it to form salts with strong acids.

  • Nucleophilic Substitution: The triazine ring itself is generally resistant to nucleophilic attack due to the electron-donating nature of the two amino groups. However, under forcing conditions, displacement of the 2-fluorophenyl group might be possible with very strong nucleophiles.

  • Electrophilic Substitution: The amino groups can undergo reactions with electrophiles, such as acylation or alkylation, although the reactivity is lower than that of aniline due to the electron-withdrawing effect of the triazine ring. The 2-fluorophenyl ring can undergo electrophilic aromatic substitution, with the fluorine and triazine substituents directing the incoming electrophile.

  • Stability: The compound is expected to be stable under normal laboratory conditions. It is likely to be a high-melting solid, reflecting the planar structure and potential for intermolecular hydrogen bonding.[17][18]

Potential Applications and Future Directions

Derivatives of 2,4-diamino-1,3,5-triazine are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][19] The title compound, with its 2-fluorophenyl moiety, is a promising candidate for further investigation in these areas. The fluorine atom can enhance metabolic stability and binding affinity to biological targets.

Future research should focus on the experimental validation of the predicted physicochemical and spectral properties, as well as the exploration of its biological activity through in vitro and in vivo studies. The synthesis of a library of derivatives with modifications on the amino groups could also lead to the discovery of compounds with improved potency and selectivity.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, including established and proposed synthetic routes, predicted physicochemical and spectral data, and an analysis of its chemical reactivity. While further experimental work is required to fully characterize this compound, the information presented here serves as a solid foundation for researchers to build upon in their quest for novel therapeutic agents.

References

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  • Chupakhin, E., et al. (2019). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 9(48), 28001-28014.
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Methodological & Application

One-pot synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined One-Pot, Microwave-Assisted Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines for Drug Discovery Applications

Introduction: The 1,3,5-Triazine Scaffold and the Need for Efficient Synthesis

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions have made it a cornerstone in the design of molecules targeting a wide array of biological targets. Notable examples of 1,3,5-triazine-based drugs include the alkylating agent Altretamine for ovarian cancer and the IDH2 inhibitor Enasidenib for treating acute myeloid leukemia.[1][2] Specifically, the 6,N2-diaryl-1,3,5-triazine-2,4-diamine framework has emerged as a particularly promising motif for developing novel anticancer agents, demonstrating potent and selective antiproliferative activity against various cancer cell lines, including triple-negative breast cancer.[1][3][4]

Traditional multi-step syntheses of substituted triazines are often laborious, time-consuming, and generate significant chemical waste. One-pot synthesis methodologies, which combine multiple reaction steps into a single operation without isolating intermediates, represent a more efficient, economical, and environmentally benign alternative.[5][6][7] This application note provides a detailed, field-proven protocol for the one-pot synthesis of a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines from readily available starting materials, leveraging the benefits of microwave-assisted organic synthesis.[1][8]

Reaction Principle and Mechanism

This synthesis is a powerful three-component reaction that proceeds in a two-step, one-pot sequence. The causality behind this highly efficient transformation is as follows:

  • Acid-Catalyzed Condensation: The reaction commences with a three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine. This step is catalyzed by hydrochloric acid and typically accelerated by microwave irradiation. The acid protonates the aldehyde, activating it for nucleophilic attack, leading to the formation of a 1,6-diaryl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride intermediate.[9][10]

  • Base-Promoted Rearrangement and Aromatization: Without isolating the intermediate, a base (e.g., potassium hydroxide) is added to the reaction mixture. This induces a Dimroth rearrangement, a well-known isomerization of N-substituted heterocyclic compounds, to form the more thermodynamically stable N²,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamine.[9][11][12] Under the sustained microwave heating conditions, this dihydrotriazine intermediate undergoes spontaneous dehydrogenative aromatization to yield the final, stable 6,N2-diaryl-1,3,5-triazine-2,4-diamine product.[1][2][13]

The entire sequence showcases the elegance of tandem reactions, where the conditions of the second step are tailored to not only induce rearrangement but also drive the final product formation.

Experimental Workflow Overview

The following diagram illustrates the streamlined, one-pot nature of this protocol.

G cluster_0 Step 1: Acid-Catalyzed Condensation (Microwave) cluster_1 Step 2: Rearrangement & Aromatization (One-Pot) cluster_2 Work-up & Purification A Cyanoguanidine E Microwave Irradiation (e.g., 140°C, 20 min) A->E B Aromatic Aldehyde B->E C Arylamine C->E D HCl in Dioxane/EtOH D->E F Add Aqueous KOH E->F Dihydrotriazine Intermediate (Not Isolated) G Microwave Irradiation (e.g., 140°C, 10 min) F->G H Cooling & Precipitation G->H I Filtration & Washing H->I J Recrystallization I->J K Final Product: 6,N2-Diaryl-1,3,5-triazine-2,4-diamine J->K

Caption: One-pot synthesis workflow from starting materials to purified product.

Detailed Experimental Protocol

This protocol is adapted from a validated method for generating libraries of 6,N2-diaryl-1,3,5-triazine-2,4-diamines.[1][8]

Materials and Reagents:

  • Cyanoguanidine (1.0 mmol)

  • Substituted Aromatic Aldehyde (1.0 mmol)

  • Substituted Arylamine (1.0 mmol)

  • Ethanol (3 mL)

  • 4M HCl in 1,4-dioxane (0.25 mL, 1.0 mmol)

  • 2M Aqueous Potassium Hydroxide (KOH) solution (1.0 mL, 2.0 mmol)

  • Deionized Water

  • Ethanol for recrystallization

Equipment:

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer (e.g., Biotage Initiator, CEM Discover)

  • Buchner funnel and vacuum filtration apparatus

  • Standard laboratory glassware

  • Analytical balance

Procedure:

  • Reagent Combination (Step 1):

    • To a 10 mL microwave reaction vial, add cyanoguanidine (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and the chosen arylamine (1.0 mmol).

    • Add ethanol (3 mL) and a magnetic stir bar.

    • Seal the vial and briefly vortex to ensure mixing.

    • Carefully add 4M HCl in 1,4-dioxane (0.25 mL).

    • Scientist's Note: The acid catalyst is crucial for the initial condensation. Using a solution in dioxane prevents adding excess water at this stage.

  • Microwave-Assisted Condensation:

    • Place the sealed vial into the microwave synthesizer.

    • Irradiate the mixture at 140 °C for 20 minutes .

    • Scientist's Note: Microwave heating provides rapid and uniform heating, significantly reducing reaction times compared to conventional methods.[13] This first step forms the dihydrotriazine hydrochloride salt.

  • In-Situ Rearrangement and Aromatization (Step 2):

    • After the first irradiation step, allow the vial to cool to a safe handling temperature (e.g., <50 °C).

    • Do not isolate the intermediate. Uncap the vial and add 2M aqueous KOH solution (1.0 mL).

    • Reseal the vial securely.

    • Scientist's Note: The addition of a strong base is the critical trigger for the Dimroth rearrangement and subsequent dehydrogenation. The stoichiometry ensures the neutralization of the HCl catalyst and provides the basic medium required for the reaction.

  • Final Microwave Irradiation:

    • Place the vial back into the microwave synthesizer.

    • Irradiate the mixture at 140 °C for 10 minutes .

    • Scientist's Note: This second heating step drives the reaction to completion, ensuring full aromatization of the triazine ring.

  • Product Isolation and Purification:

    • After cooling the reaction vial to room temperature, the product often precipitates from the solution.

    • Add deionized water (~10 mL) to the vial to further encourage precipitation and to dissolve inorganic salts.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with additional water, followed by a small amount of cold ethanol.

    • Purify the crude product by recrystallization from a suitable solvent, typically ethanol, to yield the final 6,N2-diaryl-1,3,5-triazine-2,4-diamine.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Representative Examples

The described protocol is robust and accommodates a wide range of aromatic aldehydes and arylamines, allowing for the rapid generation of a chemical library.

EntryAromatic Aldehyde (Ar¹)Arylamine (Ar²)Time (min)Yield (%)
1BenzaldehydeAniline3085
24-ChlorobenzaldehydeAniline3088
34-MethoxybenzaldehydeAniline3092
4Benzaldehyde4-Chloroaniline3083
53,4,5-Trimethoxybenzaldehyde4-Fluoroaniline3095
64-(Trifluoromethyl)benzaldehyde3-Methoxyaniline3080
Data synthesized from representative results reported in the literature.[1][2]
Applications in Drug Discovery: Anticancer Activity

The primary driver for the development of this synthetic protocol has been the significant therapeutic potential of the resulting compounds. A library of 126 such compounds was synthesized and evaluated for antiproliferative properties against three breast cancer cell lines.[1][8]

  • High Potency: Several compounds exhibited potent growth inhibition, particularly against the triple-negative MDA-MB231 breast cancer cell line.[1]

  • Selectivity: The most active compounds were found to be highly selective, showing minimal effect on the growth of non-cancerous MCF-10A breast epithelial cells.[3]

  • Structure-Activity Relationship (SAR): The ability to rapidly synthesize a large library of analogs enabled the development of a 3D-QSAR model, which provides a predictive tool for designing even more potent anticancer compounds in the future.[1][14]

This synthetic platform is, therefore, a validated and powerful tool for lead generation and optimization in modern oncology drug discovery programs.

References

  • Junaid, A., Lim, F. P. L., Chuah, L. H., & Dolzhenko, A. V. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12135–12144. [Link]

  • Junaid, A., Lim, F. P. L., Chuah, L. H., & Dolzhenko, A. V. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. [Link]

  • Kumari, S., & Singh, A. (2022). Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. Mini-Reviews in Organic Chemistry, 19(1), 52-65. [Link]

  • Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. (2022). ResearchGate. [Link]

  • Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. (2022). Bentham Science. [Link]

  • Kumari, S., & Singh, A. (2022). Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. Mini-Reviews in Organic Chemistry, 19(1), 52-65. [Link]

  • 6, N-2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). Monash University. [Link]

  • Junaid, A., Tan, Y. S., Tiekink, E. R. T., & Dolzhenko, A. V. (2019). A one-pot synthesis of N2,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines and systematic evaluation of their ability to host ethanol in crystals. RSC Advances, 9(64), 37660–37667. [Link]

  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). (2020). ResearchGate. [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). RSC Publishing. [Link]

  • Kułaga, K., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health. [Link]

  • Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Tri...). (2022). Ingenta Connect. [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). National Institutes of Health. [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Universidad de Castilla-La Mancha. [Link]

  • Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. [Link]

  • Kułaga, K., et al. (2023). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. PMC. [Link]

  • A one-pot synthesis of N2,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines and systematic evaluation of their ability to host ethanol in crystals. (2019). Semantic Scholar. [Link]

  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (2021). PubMed Central. [Link]

  • Junaid, A., et al. (2019). A one-pot synthesis of N 2,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines and systematic evaluation of their ability to host ethanol in crystals. PubMed. [Link]

  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). (2021). ResearchGate. [Link]

Sources

Application Note & Protocols: High-Fidelity Purification of Synthesized Triazine Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Triazine derivatives are a cornerstone of modern medicinal chemistry and materials science, exhibiting a vast spectrum of biological activities and functional properties.[1][2][3] The synthetic accessibility of the triazine scaffold allows for extensive derivatization, yet this often yields complex crude mixtures requiring robust purification strategies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of synthesized triazine derivatives using contemporary chromatographic techniques. We delve into the causality behind methodological choices, offering detailed, field-proven protocols for Flash Chromatography, Preparative High-Performance Liquid Chromatography (HPLC), and Solid-Phase Extraction (SPE).

Introduction: The Purification Challenge of Triazine Scaffolds

The 1,3,5-triazine and 1,2,4-triazine cores are privileged structures in drug discovery and agrochemicals.[1][2] Their synthesis, however, can result in a variety of impurities, including regioisomers, unreacted starting materials, and by-products, which can be challenging to separate due to similar physicochemical properties.[4] The nitrogen atoms within the triazine ring can impart basicity, leading to undesirable interactions with silica gel, such as peak tailing and streaking during normal-phase chromatography.[5][6] Therefore, a systematic and well-optimized purification strategy is paramount to obtaining high-purity triazine derivatives suitable for downstream applications like biological assays.[4]

The selection of an appropriate purification technique is contingent on several factors:

  • Purity Requirements: Initial cleanup for reaction monitoring may only require flash chromatography, whereas final compounds for biological testing often necessitate the high resolution of preparative HPLC.[4]

  • Scale of Synthesis: The amount of crude material dictates the choice between high-throughput flash systems and preparative HPLC.

  • Physicochemical Properties of the Derivative: The polarity, solubility, and stability of the target triazine derivative will guide the selection of the stationary and mobile phases.[6]

Strategic Workflow for Triazine Purification

A multi-step approach is often the most effective strategy for purifying triazine derivatives. This typically involves an initial workup, a primary chromatographic purification, and an optional high-purity polishing step.

Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Workup / LLE Crude->Workup Removal of Salts & Highly Polar/Non-polar Impurities Flash Flash Chromatography (Primary Purification) Workup->Flash Separation of Major Components Prep_HPLC Preparative HPLC (High-Purity Polishing) Flash->Prep_HPLC Optional, for very high purity Pure >98% Pure Triazine Derivative Flash->Pure If purity is sufficient Prep_HPLC->Pure

Caption: General workflow for the purification of synthesized triazine derivatives.

Flash Chromatography: The Workhorse of Primary Purification

Flash column chromatography is the most common initial purification technique for triazine derivatives, offering a balance of speed, resolution, and scalability.[4] The key to a successful flash separation lies in the meticulous optimization of the mobile phase using Thin-Layer Chromatography (TLC).

Causality in Method Development
  • Stationary Phase Selection: While standard silica gel is widely used, the acidic nature of its surface can cause issues with basic triazines.[6] In such cases, using neutral or basic alumina can be advantageous.[7] Alternatively, treating the silica gel or the mobile phase with a small amount of a basic modifier like triethylamine (TEA) or ammonia can mitigate peak tailing.[5][6]

  • Mobile Phase Optimization: The goal is to achieve a retention factor (Rf) of approximately 0.3 for the target compound on TLC, which generally translates to good separation on a flash column.[8] A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).[5][8] For more polar triazines, solvent systems like dichloromethane/methanol may be necessary.[6]

  • Loading Technique: Dry loading is often recommended for triazine derivatives.[5] This involves pre-adsorbing the crude product onto a small amount of silica gel, which is then added to the top of the column. This technique prevents band broadening that can occur when dissolving the sample in a strong solvent for wet loading.[4][5]

Detailed Protocol: Flash Chromatography of a Generic Triazine Derivative

This protocol provides a general guideline and should be optimized based on preliminary TLC analysis.[5]

Materials:

  • Crude triazine derivative

  • Silica gel (Silica 60, 40-63 µm)[8]

  • TLC plates (silica gel 60 F254)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Triethylamine (optional)

  • Flash chromatography column and system (manual or automated)

  • Collection tubes

Procedure:

  • TLC Optimization:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., start with 20%, 30%, 40% ethyl acetate in hexanes).

    • If streaking is observed, add 0.1-1% triethylamine to the mobile phase.

    • Identify a solvent system that provides an Rf value of ~0.3 for the target compound and good separation from impurities.[8]

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from TLC.[4]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and crack-free bed.[4]

    • Add a thin layer of sand on top of the silica bed.[8]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.[5]

    • Add a small amount of silica gel (typically 1-2 times the weight of the crude product) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[4][5]

    • Carefully add the dry-loaded sample to the top of the packed column.[5]

  • Elution and Fraction Collection:

    • Begin elution with the optimized solvent system.[4] A flow rate corresponding to a solvent drop of about 2 inches/minute in the column reservoir is often ideal.[8]

    • If a gradient elution is required to separate multiple components, gradually increase the polarity of the mobile phase.[4][5]

    • Collect fractions of a consistent volume.[5]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.[4]

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified triazine derivative.[4]

Flash Chromatography Parameters
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel 60 (40-63 µm)Standard, cost-effective choice for most separations.[8]
Mobile Phase Hexanes/Ethyl Acetate, DCM/MethanolGraded polarity to elute a wide range of compounds.[8]
Basic Modifier 0.1-1% TriethylamineNeutralizes acidic silica sites, preventing peak tailing of basic triazines.[5][6]
Target Rf (TLC) ~0.3Provides optimal resolution and reasonable elution time.[8]
Loading Method Dry LoadingMinimizes band broadening and improves separation efficiency.[4][5]
Flow Rate ~2 inches/minuteBalances separation time with resolution.[8]

Preparative HPLC: For High-Purity Requirements

When purity levels greater than 98% are required, such as for pharmaceutical applications, preparative HPLC is the technique of choice.[4] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate significant quantities of the target compound.[9][10]

Causality in Method Development
  • Column Chemistry: Reversed-phase chromatography using a C18 column is the most common approach for purifying triazine derivatives.[6][11][12] The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

  • Mobile Phase Modifiers: Adding an acid modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) to the mobile phase (typically water and acetonitrile or methanol) is crucial.[6][11] This ensures the protonation of any basic nitrogen atoms in the triazine ring, leading to sharp, symmetrical peaks.

  • Method Scaling: The analytical method is first developed on a smaller scale to optimize separation.[13] The method is then scaled up to a preparative column, adjusting the flow rate and injection volume proportionally to the column dimensions to maintain resolution.

Prep_HPLC_Workflow Start Partially Purified Sample (from Flash Chromatography) Analytical Analytical HPLC Method Development (C18 column, 4.6 mm ID) Start->Analytical Optimize Optimize Gradient, Flow Rate, & Modifiers Analytical->Optimize ScaleUp Scale-Up Calculation (Flow Rate, Injection Volume) Optimize->ScaleUp Preparative Preparative HPLC Run (C18 column, >20 mm ID) ScaleUp->Preparative Collection Fraction Collection (Peak-based) Preparative->Collection Analysis Purity Analysis of Fractions (Analytical HPLC/LC-MS) Collection->Analysis Evaporation Combine Pure Fractions & Evaporate Solvent Analysis->Evaporation Final High-Purity Triazine Derivative (>99%) Evaporation->Final

Caption: Workflow for preparative HPLC purification.

Detailed Protocol: Reversed-Phase Preparative HPLC

This protocol is for a generic triazine derivative that has been pre-purified by flash chromatography.

Materials:

  • Partially purified triazine derivative

  • HPLC-grade water, acetonitrile, and formic acid

  • Analytical HPLC system with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Preparative HPLC system with a corresponding C18 column (e.g., 150 mm x 21.2 mm, 5 µm)

Procedure:

  • Analytical Method Development:

    • Prepare mobile phases: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.[11]

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Develop a gradient method on the analytical column to achieve good separation of the target peak from impurities. A typical gradient might run from 5% B to 95% B over 10-20 minutes.[11]

    • The flow rate for a 4.6 mm ID column is typically around 1 mL/min.

  • Scale-Up:

    • Calculate the preparative flow rate based on the column cross-sectional area:

      • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

    • Determine the maximum injection volume on the preparative column without compromising resolution (this often requires an initial loading study).

  • Preparative Run:

    • Set up the preparative HPLC system with the scaled-up flow rate and gradient.

    • Dissolve the sample in the mobile phase at a high concentration, ensuring complete solubility.

    • Inject the sample and begin the run.

  • Fraction Collection:

    • Use an automated fraction collector triggered by the UV detector signal to collect the peak corresponding to the pure product.

  • Post-Purification:

    • Analyze the collected fractions using the analytical HPLC method to confirm purity.

    • Combine the pure fractions and remove the solvents, typically via lyophilization or rotary evaporation, to obtain the final product.

Typical Preparative HPLC Parameters
ParameterAnalytical ScalePreparative ScaleRationale
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 21.2 mm, 5 µmScale-up requires a larger column diameter for higher loading.[9]
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidAcid modifier ensures good peak shape for basic compounds.[11]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidCommon organic phase for reversed-phase HPLC.[11]
Flow Rate 1.0 mL/min~21 mL/minFlow rate is scaled with the column's cross-sectional area.
Injection Volume 5-20 µL100-1000 µLHigher injection volumes are used to purify larger quantities.
Detection UV (e.g., 220 or 254 nm)UV (e.g., 220 or 254 nm)Triazines typically have strong UV absorbance for detection.[14][15]

Solid-Phase Extraction (SPE): For Rapid Cleanup and Concentration

Solid-Phase Extraction (SPE) is a valuable technique for the rapid cleanup of crude triazine samples or for concentrating trace amounts from complex matrices like environmental water samples.[14][16] It is not a high-resolution technique like HPLC but is excellent for removing major classes of impurities.

Causality in Method Development
  • Sorbent Selection: The choice of sorbent is critical. For triazines, which span a range of polarities, reversed-phase sorbents like C18 (octadecylsilica) are highly effective.[14][16][17] These sorbents retain triazines from aqueous solutions while allowing more polar impurities to pass through.

  • Elution Solvent: After washing the cartridge to remove impurities, the retained triazine is eluted with a strong organic solvent, such as methanol or acetonitrile.[14]

Detailed Protocol: SPE Cleanup of a Triazine Derivative

This protocol describes a general procedure for cleaning up a triazine derivative from an aqueous reaction mixture.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg)[17]

  • Aqueous sample containing the triazine derivative

  • Methanol, HPLC-grade water

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to wet the sorbent.

    • Equilibrate the cartridge by passing 5 mL of HPLC-grade water, ensuring the sorbent bed does not go dry.[17]

  • Sample Loading:

    • Load the aqueous sample onto the cartridge at a slow, steady flow rate (e.g., 1-3 mL/min).[17]

  • Washing:

    • Wash the cartridge with 5 mL of HPLC-grade water to remove salts and highly polar impurities.[17]

    • Dry the sorbent bed under vacuum for 3-5 minutes.[17]

  • Elution:

    • Elute the retained triazine derivative with 3-5 mL of methanol or another suitable organic solvent into a clean collection tube.[14][17]

  • Evaporation:

    • Evaporate the eluate to dryness to obtain the concentrated, partially purified product, which can then be subjected to further purification by flash chromatography or HPLC if needed.

Conclusion

The successful purification of synthesized triazine derivatives is a critical step in their development for any application. It requires a logical, multi-step approach that is tailored to the specific properties of the target molecule and the desired level of purity. By understanding the underlying principles of flash chromatography, preparative HPLC, and SPE, and by systematically optimizing the key parameters, researchers can confidently and efficiently isolate high-purity triazine compounds. The protocols and guidelines presented in this note serve as a robust starting point for developing effective purification strategies in the laboratory.

References

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  • Jardim, I. C. S. F., & Queiroz, M. E. C. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Journal of Liquid Chromatography & Related Technologies, 26(5), 781-790. Retrieved from [Link]

  • Victoria, G. C., & Carmen, M. A. (2003). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Liquid Chromatography & Related Technologies, 26(14), 2347-2363. Retrieved from [Link]

  • Gawlik, B. M., & Feicht, E. A. (2001). Procedures for Analysis of Atrazine and Simazine in Environmental Matrices. The Handbook of Environmental Chemistry, 2(Part L), 55-78. Retrieved from [Link]

  • Ito, Y., Goto, T., & Oka, H. (2000). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Journal of Chromatography A, 898(2), 169-181. Retrieved from [Link]

  • Katsumata, H., Kaneco, S., Suzuki, T., & Ohta, K. (2006). Determination of atrazine and simazine in water samples by high-performance liquid chromatography after preconcentration with heat-treated diatomaceous earth. Analytica Chimica Acta, 577(2), 214-219. Retrieved from [Link]

  • Wang, S., Chen, L., & Liu, D. (2005). Analysis of trace atrazine and simazine in environmental samples by liquid chromatography-fluorescence detection with pre-column derivatization reaction. Analytica chimica acta, 537(1-2), 175-181. Retrieved from [Link]

  • Perišić-Janjić, N., Jevrić, L., Bončić-Caričić, G., Jovanović, B., & Iljić, S. (1995). The chromatographic behaviour of some s-triazine derivatives on various supports. Journal of Planar Chromatography - Modern TLC, 8(4), 310-313. Retrieved from [Link]

  • Zare, F., & Ghaedi, M. (2015). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226-240. Retrieved from [Link]

  • Gold, B., & Karamessini, D. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(30), 4276-4302. Retrieved from [Link]

  • Baranowska, I., & Barchańska, H. (2012). Determination of Mesotrione, Simazine and Atrazine by RP-HPLC in Thermal Water, Sediment and Vegetable Samples. Advanced Analytical Chemistry, 2(4), 206-219. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How to Run a Flash Column. Department of Chemistry. Retrieved from [Link]

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Application Note: Characterization of Diaminotriazines by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the characterization of 2,4-diaminotriazine derivatives using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Diaminotriazines are a critical class of nitrogen-rich heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and polymer manufacturing. Accurate structural elucidation is paramount for quality control and drug development. This document details field-proven protocols for sample preparation, data acquisition, and spectral interpretation, emphasizing the causal relationships behind experimental choices to ensure data integrity and reproducibility. It is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of Diaminotriazine Characterization

The 1,3,5-triazine core, particularly when substituted with two amino groups, forms the structural basis for a vast array of functional molecules, from pharmaceuticals like the diuretic Triamterene to industrial polymers derived from melamine (2,4,6-triamino-1,3,5-triazine). The precise arrangement and nature of substituents on the triazine ring and its amino groups dictate the molecule's chemical properties, biological activity, and material performance.

¹H NMR spectroscopy is an indispensable, non-destructive analytical technique for confirming the identity, purity, and structure of these compounds. It provides detailed information on the chemical environment of protons, enabling the unambiguous assignment of substituent groups and the identification of isomeric forms. This guide offers the scientific rationale and step-by-step instructions to achieve high-quality, interpretable ¹H NMR spectra for diaminotriazine compounds.

Foundational Principles of ¹H NMR for Diaminotriazines

The ¹H NMR spectrum of a diaminotriazine is primarily defined by signals from two types of protons:

  • Amine Protons (-NH₂ or -NHR): These are the most characteristic and often most challenging signals to interpret. Their chemical shift is highly sensitive to solvent, concentration, temperature, and hydrogen bonding. They frequently appear as broad signals due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with residual water or deuterated solvent.

  • Substituent Protons: These are protons on alkyl or aryl groups attached to the triazine ring (at the C6 position) or the amino nitrogens. Their chemical shifts and coupling patterns are generally more predictable and provide the primary means of structural confirmation.

A key challenge in analyzing diaminotriazines is their often-poor solubility in common deuterated solvents like chloroform (CDCl₃)[1]. This is attributed to strong intermolecular hydrogen bonding and potential π-stacking interactions[1]. Therefore, solvent selection is a critical first step in any analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring high data quality from preparation to analysis.

Workflow Overview

The following diagram outlines the complete workflow for the ¹H NMR characterization of diaminotriazines.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Select Appropriate Deuterated Solvent prep2 Weigh 5-25 mg of Sample prep1->prep2 prep3 Dissolve in 0.6-0.7 mL Solvent in Vial prep2->prep3 prep4 Filter if Particulates are Present prep3->prep4 prep5 Transfer to High-Quality NMR Tube prep4->prep5 acq1 Insert Sample into Spectrometer prep5->acq1 acq2 Lock and Shim on Deuterium Signal acq3 Set Acquisition Parameters (Scans, Delay) acq4 Acquire Spectrum an1 Fourier Transform and Phase Correction acq4->an1 an2 Calibrate Spectrum (TMS or Residual Solvent) an3 Integrate Peaks an4 Assign Signals and Interpret Structure

Caption: Experimental workflow for ¹H NMR analysis of diaminotriazines.

Step-by-Step Sample Preparation

Materials:

  • Diaminotriazine sample (5-25 mg)[2][3]

  • High-quality 5 mm NMR tubes, clean and dry

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • Glass vial (1-dram)

  • Pasteur pipette with cotton wool plug (for filtration)

  • Internal standard (e.g., Tetramethylsilane, TMS), if not already in solvent

Protocol:

  • Solvent Selection (The Critical Choice):

    • Rationale: The polarity and hydrogen-bonding capacity of the solvent directly influence the chemical shift of N-H protons.[4][5] Polar, hydrogen-bond accepting solvents like Dimethyl Sulfoxide-d₆ (DMSO-d₆) are often the best choice. They effectively break up intermolecular hydrogen bonds, leading to sharper N-H signals and improved solubility.[6][7] In contrast, solvents like CDCl₃ may result in broad, poorly resolved N-H peaks.

    • Procedure: Begin with DMSO-d₆ for unknown diaminotriazines. If solubility remains an issue, co-solvents like trifluoroacetic acid (TFA) can be used, but be aware this will protonate the basic triazine nitrogens and dramatically alter chemical shifts.[1]

  • Sample Weighing and Dissolution:

    • Rationale: An appropriate concentration is key. Too dilute, and the signal-to-noise ratio will be poor; too concentrated, and line broadening or shimming difficulties can occur.[2][3] Preparing the sample in a separate vial first ensures complete dissolution before transfer.[2][8]

    • Procedure: Weigh 5-25 mg of the diaminotriazine into a clean, dry vial.[3] Using a syringe or pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3][8] Vortex or gently agitate until the solid is completely dissolved.

  • Filtration and Transfer:

    • Rationale: Undissolved particulate matter will severely degrade the magnetic field homogeneity (shimming), resulting in broad, distorted peaks.[2][3]

    • Procedure: If any solid particles are visible, filter the solution through a Pasteur pipette containing a small cotton wool plug directly into the NMR tube.[8] The final sample height in the tube should be 4-5 cm (approx. 0.6-0.7 mL).[3]

  • Referencing:

    • Rationale: Chemical shifts must be calibrated against a known standard.

    • Procedure: Most commercial deuterated solvents contain TMS (δ = 0.00 ppm) as an internal standard.[9] Alternatively, the residual proteo-solvent peak can be used as a secondary reference (e.g., DMSO-d₅ at ~2.50 ppm).

Data Acquisition Parameters

For a standard 400 MHz spectrometer:

  • Experiment: Standard proton (zg30)

  • Number of Scans (NS): 16-64 (increase for dilute samples)

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 2-4 seconds

Spectral Interpretation and Data Analysis

Characteristic Chemical Shifts

The chemical environment of a proton determines its resonance frequency. The electron-deficient nature of the triazine ring deshields attached protons, shifting them downfield.

Caption: General structure of a 6-substituted-2,4-diaminotriazine.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Diaminotriazines in DMSO-d₆

Proton TypeLabelTypical Chemical Shift (δ, ppm)Appearance / Notes
Amine ProtonsHₐ6.0 - 7.5Broad singlet (br s). Position is highly variable. Can exchange with D₂O.
Alkyl Substituent (C6)Hₓ2.0 - 2.5 (e.g., -CH₃)Typically sharp. Multiplicity follows n+1 rule.
Aryl Substituent (C6)Hᵦ7.0 - 8.5Complex multiplets. Deshielded by triazine ring.
N-Alkyl Substituent2.5 - 4.0Deshielded by nitrogen.

Note: These are approximate ranges and can vary significantly based on other substituents.[10]

Example Data: For 6-methyl-1,3,5-triazine-2,4-diamine in DMSO-d₆, the amine protons (Hₐ) appear as a broad signal around 6.6 ppm, while the methyl protons (Hₓ) appear as a sharp singlet around 2.06 ppm.[11]

The Critical Role of the Solvent

The chemical shift of N-H protons is exceptionally sensitive to the solvent environment.[4][12]

  • Non-polar solvents (e.g., CDCl₃, Benzene-d₆): Intermolecular hydrogen bonding between triazine molecules dominates. This leads to broad signals and can cause significant upfield or downfield shifts depending on the specific solute-solute interactions.

  • Polar, Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): The solvent molecules themselves act as strong hydrogen bond acceptors. They disrupt solute-solute hydrogen bonding, leading to more consistent and sharper N-H signals. The N-H protons typically shift downfield in these solvents in the order: CDCl₃ < Acetone-d₆ < DMSO-d₆.[4][12] This downfield shift is due to the strong interaction between the amine proton and the solvent's oxygen atom.[6]

  • Protic Solvents (e.g., D₂O, Methanol-d₄): These solvents will cause the N-H protons to undergo rapid chemical exchange with the solvent's deuterium atoms. This often leads to the complete disappearance of the N-H signal from the spectrum, a phenomenon that can be used diagnostically to confirm its identity.[13]

Dynamic NMR and Rotational Isomers

The bond between an amino group and the triazine ring has a partial double-bond character due to resonance.[1] This restricts rotation around the C-N bond, and if the barrier to rotation is high enough, it can lead to the observation of multiple distinct species (rotamers) in the NMR spectrum at room temperature.[1] This manifests as a set of doubled or complex signals for protons near the amino group. Variable temperature (VT) NMR studies can be employed to probe this phenomenon; as the temperature is increased, the signals will broaden and eventually coalesce into a single, averaged signal.[1]

Troubleshooting

  • No Signal/Very Weak Signal: Check sample concentration. Ensure the sample is fully dissolved. Increase the number of scans.

  • Very Broad Peaks: Improve shimming. Filter the sample to remove particulates. If N-H peaks are broad, switch to DMSO-d₆.

  • N-H Peak is Missing: If using a protic solvent like D₂O or CD₃OD, the peak has likely exchanged. This is expected behavior.

  • Complex, Unresolved Multiplets: The sample may be a mixture of isomers or rotamers. Consider acquiring the spectrum at a higher temperature to see if signals coalesce.[1]

Conclusion

¹H NMR spectroscopy is a definitive tool for the structural analysis of diaminotriazines. By understanding the fundamental principles and adopting rigorous, validated protocols, researchers can obtain high-quality data for unambiguous characterization. The judicious choice of deuterated solvent is the most critical experimental parameter, with DMSO-d₆ being the recommended starting point for its superior solubilizing power and its ability to produce sharp, informative N-H proton signals. This guide provides the necessary framework for scientists to confidently apply ¹H NMR in their research and development involving this important class of compounds.

References

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  • Abraham, R. J., & Mobli, M. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(8), 428-436. Retrieved from [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Retrieved from [Link]

  • Al-Hujaj, O. A., et al. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN. Retrieved from [Link]

  • Saeed, A. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Retrieved from [Link]

  • Barbera, J., et al. (2013). 1 H-NMR spectra of the melamine M with (a) dendron CzA1, complex M-CzA1.... ResearchGate. Retrieved from [Link]

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  • Wang, Y., et al. (2021). ¹H NMR spectra of melamine, P204 and PM in DMSO. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). Melamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Slonim, I. Y., et al. (1976). Compositive characterization of melamine‐formaldehyde condensates by NMR spectroscopy. Die Angewandte Makromolekulare Chemie. Retrieved from [Link]

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  • Claramunt, R. M., et al. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Arulchakkaravarthi, A., et al. (2016). Proton NMR spectrum of 2, 4, 6 triamino-1, 3, 5 triazine ( melamine) crystal. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for In Vitro Assay of 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,3,5-Triazine Scaffold in Drug Discovery

The 1,3,5-triazine core, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The unique electronic properties and the ability to introduce diverse substituents at the 2, 4, and 6 positions allow for the fine-tuning of their pharmacological profiles.[3][4] This versatility has made 1,3,5-triazines a focal point in the development of novel therapeutic agents.[5][6]

This guide provides a comprehensive overview of robust in vitro assays for the initial screening and mechanistic elucidation of 1,3,5-triazine derivatives. We will delve into both cell-based and target-based assays, offering detailed protocols and the scientific rationale behind each experimental step.

Part 1: Primary Screening - Assessing Cytotoxicity with Cell-Based Assays

The initial step in evaluating a library of novel 1,3,5-triazine derivatives is to assess their general cytotoxicity against relevant cell lines. This allows for the identification of compounds with potential therapeutic efficacy and provides a preliminary understanding of their dose-dependent effects.

The MTT Assay: A Cornerstone for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9][10] The principle lies in the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[8][9] The quantity of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically after solubilization.[11]

Diagram 1: MTT Assay Workflow

MTT_Workflow cluster_plate 96-Well Plate A Seed Cells B Incubate (24h) A->B C Treat with 1,3,5-Triazine Derivatives B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan Crystals F->G H Read Absorbance (570 nm) G->H

Caption: A streamlined workflow of the MTT assay for assessing cell viability.

Protocol 1: MTT Assay for Cytotoxicity Screening

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HeLa, A498)[12]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[9][13]

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)[13]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8][13] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,3,5-triazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line and the expected mechanism of action of the compounds.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.45-0.5 mg/mL) to each well.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][13] Read the absorbance at 570-590 nm using a microplate reader.[7][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 1: Example Data from MTT Assay

CompoundConcentration (µM)% Cell Viability (± SD)IC₅₀ (µM)
Triazine-A 0.198.2 ± 3.18.5
185.7 ± 4.5
1048.9 ± 2.8
5015.3 ± 1.9
1005.1 ± 0.8
Triazine-B 0.199.1 ± 2.5> 100
196.4 ± 3.9
1090.2 ± 4.1
5085.6 ± 3.7
10080.3 ± 4.2

Part 2: Mechanistic Elucidation - Unraveling the Mode of Action

Once cytotoxic 1,3,5-triazine derivatives are identified, the next crucial step is to investigate their mechanism of action. This can involve determining if the compounds induce programmed cell death (apoptosis) or if they inhibit specific molecular targets.

Apoptosis Induction: The Caspase-Glo® 3/7 Assay

Apoptosis is a key mechanism by which many anticancer drugs exert their effects. A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for detecting the activity of caspase-3 and -7, two key effector caspases.[14][15][16] The assay provides a proluminescent caspase-3/7 substrate in a reagent that also contains a thermostable luciferase.[14][16] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to caspase activity.[14][16]

Diagram 2: Caspase-Glo® 3/7 Assay Principle

CaspaseGlo cluster_well Assay Well ApoptoticCell Apoptotic Cell (Active Caspase-3/7) Reagent Caspase-Glo® 3/7 Reagent (Substrate + Luciferase) Cleavage Substrate Cleavage Reagent->Cleavage Add Aminoluciferin Aminoluciferin Cleavage->Aminoluciferin Releases Luciferase Luciferase Aminoluciferin->Luciferase Light Luminescent Signal Luciferase->Light Generates

Caption: Mechanism of the Caspase-Glo® 3/7 assay.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection

Materials:

  • Cells and 1,3,5-triazine derivatives

  • White-walled 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Reagent (Promega)[14]

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the 1,3,5-triazine derivatives as described in the MTT protocol. Include appropriate positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[17] Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure: After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[17]

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds to 2 minutes. Incubate the plate at room temperature for 1 to 3 hours.[17][18]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal of the treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.

Target-Based Assays: Inhibiting Key Enzymes

Many 1,3,5-triazine derivatives exert their biological effects by inhibiting specific enzymes.[2] Identifying the molecular target is crucial for understanding the mechanism of action and for further drug development.

DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA replication and leads to cell death, making it an important target for anticancer drugs.[19][20][21] Several 1,3,5-triazine derivatives have been identified as potent DHFR inhibitors.[19][22][23]

Diagram 3: DHFR Inhibition by 1,3,5-Triazines

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Triazine 1,3,5-Triazine Inhibitor Triazine->DHFR Inhibits

Caption: Inhibition of DHFR by 1,3,5-triazine derivatives blocks THF production.

DHFR Inhibition Assay Principle: The activity of DHFR is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The assay is performed in the presence and absence of the 1,3,5-triazine derivatives to determine their inhibitory effect.

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[24] Consequently, kinases are major targets for drug development. Several 1,3,5-triazine derivatives have been shown to be potent kinase inhibitors, targeting enzymes such as EGFR, PI3K/mTOR, and RET tyrosine kinase.[6][25][26][27][28]

Kinase Inhibition Assay Principle: A variety of assay formats are available for measuring kinase activity and inhibition, including fluorescence-based, luminescence-based, and radioactivity-based methods.[29][30][31][32] A common approach involves incubating the kinase with its substrate and ATP in the presence of the test compound. The amount of phosphorylated substrate or the amount of ADP produced is then quantified. For example, a continuous spectrophotometric assay can be used to measure ADP production by coupling it to the pyruvate kinase/lactic dehydrogenase system and monitoring the decrease in NADH absorbance at 340 nm.[30]

Conclusion: A Pathway to Novel Therapeutics

The in vitro assays described in this guide provide a robust framework for the initial evaluation and mechanistic characterization of 1,3,5-triazine derivatives. By systematically assessing cytotoxicity, apoptosis induction, and target enzyme inhibition, researchers can efficiently identify promising lead compounds for further preclinical and clinical development. The versatility of the 1,3,5-triazine scaffold, combined with a rigorous and well-defined testing cascade, holds significant promise for the discovery of novel therapeutics to address a wide range of diseases.

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Using 6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine in cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine in Cancer Cell Line Investigations

Introduction: The Therapeutic Potential of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] In oncology, this heterocyclic structure is particularly significant, with several triazine-based agents having been developed for cancer treatment.[2][3] These molecules often function by targeting fundamental cellular processes that are dysregulated in cancer, such as cell proliferation and survival signaling pathways.[4][5] Derivatives of 1,3,5-triazine have been shown to inhibit key enzymes, block angiogenesis, and induce apoptosis, making them a fertile ground for the development of novel anticancer agents.[5][6]

This document provides detailed application notes for the investigation of a specific derivative, this compound, in cancer cell line models. While extensive public data on this exact molecule is limited, its structure is closely related to other diaminotriazines that have been evaluated as potent anticancer agents, particularly as kinase inhibitors.[7][8] This guide will therefore present a putative mechanism of action based on structurally related compounds and provide comprehensive, field-proven protocols for evaluating its cytotoxic and pro-apoptotic effects.

Putative Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling

Many 2,4-diamino-1,3,5-triazine derivatives exert their anticancer effects by acting as competitive inhibitors at the ATP-binding site of protein kinases.[7] A primary target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose hyperactivity is a well-established driver of tumorigenesis in various cancers.[7]

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate critical downstream pro-survival and proliferative pathways, including the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK (MAPK) cascades.[7] By occupying the ATP-binding pocket of the EGFR kinase domain, this compound is hypothesized to prevent this initial phosphorylation event. This blockade effectively shuts down the downstream signaling, leading to an inhibition of cell proliferation and the induction of programmed cell death (apoptosis).[7]

EGFR_Pathway_Inhibition Ligand EGF Ligand EGFR EGFR Monomer Ligand->EGFR Binds EGFR_Dimer EGFR Dimer (Active) EGFR->EGFR_Dimer Dimerization EGFR_Dimer->EGFR_Dimer ADP ADP EGFR_Dimer->ADP PI3K_AKT PI3K-AKT-mTOR Pathway EGFR_Dimer->PI3K_AKT RAS_MAPK RAS-RAF-MEK-ERK Pathway EGFR_Dimer->RAS_MAPK Compound This compound Compound->EGFR_Dimer Inhibits ATP Binding Apoptosis Apoptosis Compound->Apoptosis Promotes ATP ATP ATP->EGFR_Dimer Cell_Outcomes Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Cell_Outcomes RAS_MAPK->Cell_Outcomes

Caption: Putative inhibition of the EGFR signaling pathway by the compound.

Core Experimental Workflow

A systematic evaluation of this compound involves a multi-step process. The initial goal is to determine its cytotoxic potency, typically expressed as the half-maximal inhibitory concentration (IC50). Following this, mechanistic studies are performed to confirm that the observed cell death occurs via apoptosis.

Experimental_Workflow start Select Cancer Cell Lines prep Prepare Compound Stock Solution (in DMSO) start->prep seed Seed Cells in Microplates prep->seed treat Treat Cells with Serial Dilutions of Compound seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate xtt_assay Protocol 1: XTT Cell Viability Assay incubate->xtt_assay tunel_assay Protocol 2: TUNEL Apoptosis Assay incubate->tunel_assay xtt_data Measure Absorbance (450 nm) xtt_assay->xtt_data tunel_data Fluorescence Microscopy or Flow Cytometry tunel_assay->tunel_data ic50 Calculate % Viability & Determine IC50 Value xtt_data->ic50 end Data Interpretation & Conclusion ic50->end apoptosis_quant Quantify Apoptotic (TUNEL-Positive) Cells tunel_data->apoptosis_quant apoptosis_quant->end

Caption: High-level overview of the experimental workflow.

Data Presentation: Quantifying Cytotoxic Potency

The cytotoxic activity of this compound should be evaluated against a panel of cancer cell lines to assess its potency and selectivity. The IC50 values, derived from dose-response curves generated via the XTT assay, can be summarized for clear comparison.

Table 1: Example Cytotoxicity Profile of this compound

Cell Line Cancer Type IC50 (µM) after 72h
A549 Non-Small Cell Lung 8.5 ± 1.2
MCF-7 Breast (ER+) 15.2 ± 2.1
MDA-MB-231 Triple-Negative Breast 6.8 ± 0.9
HCT116 Colorectal 11.4 ± 1.5

| MRC-5 | Normal Lung Fibroblast | > 50 |

Note: Data are hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

A. Compound Preparation and Handling

  • Rationale: The compound is likely hydrophobic. Dimethyl sulfoxide (DMSO) is a standard solvent for solubilizing such compounds for in vitro assays. A high-concentration stock solution allows for minimal final DMSO concentration in the cell culture medium, preventing solvent-induced toxicity.

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in sterile, cell culture-grade DMSO.

    • Aliquot the stock solution into small volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

    • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the wells does not exceed a non-toxic level, typically <0.5%.[9]

B. Protocol 1: Cell Viability Assessment via XTT Assay

  • Principle: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a water-soluble orange formazan product.[10] The amount of formazan produced is directly proportional to the number of living cells, and can be quantified by measuring absorbance. This assay is preferred over the MTT assay in some contexts because it eliminates the need for a formazan solubilization step.

  • Methodology:

    • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

    • Compound Treatment: Prepare serial dilutions of the compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.[9]

    • Controls: Include the following essential controls:

      • Untreated Control: Cells in culture medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

      • Medium Blank: Culture medium without cells to measure background absorbance.[9]

    • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

    • XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[10]

    • XTT Incubation: Add 50 µL of the prepared XTT working solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines and should be determined empirically.[9]

    • Absorbance Measurement: Gently shake the plate and measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background noise.

    • Data Analysis:

      • Subtract the absorbance of the medium blank from all other readings.

      • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

      • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

C. Protocol 2: Apoptosis Detection via TUNEL Assay

  • Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[11] During apoptosis, endonucleases cleave genomic DNA, generating numerous DNA strand breaks (nicked ends).[12] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to catalytically incorporate labeled dUTPs onto the free 3'-hydroxyl ends of these DNA fragments.[11][12] These labels can be fluorescent, allowing for the identification and quantification of apoptotic cells.[13]

  • Methodology:

    • Sample Preparation: Grow cells on glass coverslips in a 24-well plate and treat them with the compound at concentrations around the predetermined IC50 value for an appropriate duration (e.g., 24 or 48 hours). Include positive (e.g., DNase I treatment) and negative (untreated) controls.

    • Fixation: Wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. This cross-links the cellular components, preserving morphology and locking the fragmented DNA in place.[11]

    • Permeabilization: Wash the cells again with PBS. Permeabilize the cells by incubating with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is critical as it allows the TdT enzyme and labeled nucleotides to access the nucleus.[11]

    • TUNEL Reaction: Wash the cells with PBS. Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP (e.g., FITC-dUTP) according to the kit manufacturer's protocol.

    • Labeling: Add the TUNEL reaction mixture to the cells on the coverslips and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

    • Counterstaining: Wash the cells thoroughly with PBS. Mount the coverslips onto glass slides using a mounting medium that contains a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), to visualize all cell nuclei.

    • Visualization: Analyze the slides using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus (from FITC-dUTP), while all nuclei will show blue fluorescence (from DAPI).

    • Quantification: Capture multiple images from random fields for each condition. Quantify the apoptotic index by counting the number of TUNEL-positive (green) nuclei and dividing it by the total number of DAPI-stained (blue) nuclei, then multiplying by 100.

References

  • JoVE. Video: The TUNEL Assay. (2023-04-30). Available from: [Link]

  • PubMed. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025-06-02). Available from: [Link]

  • National Institutes of Health (NIH). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025-06-02). Available from: [Link]

  • PubMed. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Available from: [Link]

  • PubMed Central. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Available from: [Link]

  • PubMed. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (2019-09-13). Available from: [Link]

  • National Institutes of Health (NIH). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020-03-25). Available from: [Link]

  • RSC Publishing. Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020-03-25). Available from: [Link]

  • ResearchGate. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (2025-08-06). Available from: [Link]

  • MDPI. Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022-02-12). Available from: [Link]

  • PubMed. Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. Available from: [Link]

  • The Royal Society of Chemistry. Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively ta. Available from: [Link]

  • MDPI. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Available from: [Link]

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Protocol for Evaluating Triazine Compounds as Epidermal Growth Factor Receptor (EGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cell signaling, regulating critical processes such as proliferation and differentiation.[1][2] Its dysregulation is a well-established driver of oncogenesis, making it a primary target for cancer therapeutics.[3][4] Among the diverse chemical scaffolds explored, 1,3,5-triazine derivatives have emerged as a promising class of potent EGFR inhibitors.[5][6] This document provides a detailed, field-proven guide for researchers to accurately determine the inhibitory potential of novel triazine compounds against EGFR. We present a two-part experimental strategy: a primary biochemical kinase assay to determine direct enzymatic inhibition (IC₅₀) and a secondary cell-based assay to validate target engagement and cellular efficacy. The protocols are designed to be robust and self-validating, incorporating critical controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.

The Scientific Foundation: EGFR Signaling and Inhibition

EGFR is a receptor tyrosine kinase (RTK) that, upon binding to ligands like EGF, dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[7] This phosphorylation event creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling pathways crucial for cellular function.[8] Overexpression or activating mutations in EGFR lead to constitutive signaling, promoting uncontrolled cell growth and survival, a hallmark of many cancers.[3][9]

The primary signaling axes activated by EGFR include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.[4][10]

  • PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[4]

  • PLCγ-PKC Pathway: Influences calcium signaling and cell migration.[8][10]

  • JAK-STAT Pathway: Directly transmits signals to the nucleus to regulate gene transcription related to proliferation and immune response.[8]

Triazine-based small molecules are often designed as ATP-competitive inhibitors.[11][12] They bind to the ATP pocket within the EGFR kinase domain, preventing the transfer of phosphate from ATP to the substrate and thereby blocking the initiation of all downstream signaling.[13]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization pEGFR P-EGFR (Active) EGFR->pEGFR Autophosphorylation Grb2 Grb2/Shc pEGFR->Grb2 PI3K PI3K pEGFR->PI3K PLCg PLCγ pEGFR->PLCg STAT STAT pEGFR->STAT SOS SOS Grb2->SOS PIP3 PIP3 PI3K->PIP3 DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization & Translocation RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Myc) ERK->TF PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->TF PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->TF Outcome Cell Proliferation, Survival, Differentiation TF->Outcome STAT_dimer->TF Dimerization & Translocation

Caption: Simplified EGFR signaling network leading to key cellular outcomes.

Part 1: Biochemical Assay for Direct EGFR Inhibition

This protocol uses a luminescence-based kinase assay (e.g., ADP-Glo™) to quantify the enzymatic activity of purified EGFR.[7][14] The principle is straightforward: the amount of ADP produced in the kinase reaction is directly proportional to enzyme activity. This ADP is converted to ATP, which then drives a luciferase reaction, generating a luminescent signal.[15] An inhibitor will reduce ADP production, leading to a decrease in luminescence.

Causality Behind Experimental Choices:

  • Assay Choice: The ADP-Glo™ assay is highly sensitive, non-radioactive, and compatible with high-throughput screening, making it an industry standard.[15][16]

  • ATP Concentration: The assay is performed at the ATP concentration equivalent to the Michaelis constant (Kₘ) of the enzyme. At ATP Kₘ, the assay is most sensitive to competitive inhibitors, as the inhibitor and ATP are on a "level playing field" for binding to the kinase.[17][18] Using ATP concentrations far above Kₘ can artificially inflate the IC₅₀ value and mask the potency of competitive compounds.

Materials and Reagents
ReagentDescriptionRecommended Source
Recombinant Human EGFRPurified, active kinase domain.Promega (V3831), BPS Bioscience (40187)
Poly(Glu,Tyr) 4:1Generic peptide substrate for tyrosine kinases.Sigma-Aldrich
ATPAdenosine 5'-triphosphate, disodium salt.Sigma-Aldrich
ADP-Glo™ Kinase AssayIncludes ADP-Glo™ Reagent and Kinase Detection Reagent.Promega (V9101)
Kinase Buffer40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA.Prepare in-house
DTT1M Dithiothreitol stock.Prepare in-house
Triazine CompoundsStock solutions (e.g., 10 mM) in 100% DMSO.User-provided
Positive ControlGefitinib or Erlotinib (10 mM stock in DMSO).Selleck Chemicals
Assay PlatesLow-volume, white, 384-well plates.Corning
Reagent Preparation
  • Complete Kinase Buffer: To the base Kinase Buffer, add DTT to a final concentration of 50 µM immediately before use. Keep on ice.

  • Enzyme Working Solution: Thaw the recombinant EGFR enzyme on ice. Dilute it in Complete Kinase Buffer to the desired working concentration (e.g., 2-5 ng/µL, optimize as per manufacturer's guide).[7]

  • Substrate/ATP Mix: Prepare a 2X working solution in Complete Kinase Buffer containing the peptide substrate and ATP at 2X their final desired concentrations (e.g., final concentration of 10 µM ATP, so prepare a 20 µM solution).

  • Compound Dilution Series:

    • Perform a serial dilution of your triazine compounds and the positive control (Gefitinib) in 100% DMSO.

    • Create a "daughter plate" by diluting these DMSO stocks into Complete Kinase Buffer to create a 4X final concentration series. This minimizes the final DMSO concentration in the assay to ≤1%.

    • Rationale: High concentrations of DMSO can inhibit enzyme activity. Keeping the final concentration low and constant across all wells is critical for data integrity.[16]

Biochemical_Assay_Workflow Start Start: 384-well Plate Add_Inhibitor 1. Add 2.5 µL of 4X Inhibitor (or DMSO Vehicle Control) Start->Add_Inhibitor Add_Enzyme 2. Add 2.5 µL of 2X EGFR Enzyme Solution Add_Inhibitor->Add_Enzyme Preincubation Pre-incubate 10 min at RT Add_Enzyme->Preincubation Add_ATP 3. Add 5 µL of 2X Substrate/ATP Mix (Initiate Reaction) Preincubation->Add_ATP Incubate_Reaction Incubate 60 min at RT Add_ATP->Incubate_Reaction Add_ADPGlo 4. Add 10 µL of ADP-Glo™ Reagent Incubate_Reaction->Add_ADPGlo Incubate_Stop Incubate 40 min at RT Add_ADPGlo->Incubate_Stop Add_Detection 5. Add 20 µL of Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detect Incubate 30 min at RT Add_Detection->Incubate_Detect Read Read Luminescence Incubate_Detect->Read

Caption: Step-by-step workflow for the biochemical EGFR inhibition assay.

Step-by-Step Protocol

All steps are performed at room temperature (RT).

  • Dispense Compounds: Add 2.5 µL of the 4X compound dilutions (from the daughter plate) to the wells of a 384-well white assay plate. Include wells for "No Enzyme" (buffer only), "Vehicle Control" (1% DMSO, 0% inhibition), and "Positive Control" (Gefitinib).

  • Add Enzyme: Add 2.5 µL of the 2X EGFR working solution to all wells except the "No Enzyme" control.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes. This allows the inhibitors to bind to the enzyme before the reaction starts.

  • Initiate Kinase Reaction: Add 5 µL of the 2X Substrate/ATP mix to all wells to start the reaction. The total volume is now 10 µL.

  • Reaction Incubation: Cover the plate and incubate for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and then into a light signal. Incubate for 30 minutes in the dark.

  • Read Plate: Measure the luminescence using a plate reader.

Data Analysis and Interpretation

Data_Analysis_Workflow Raw_Data Raw Luminescence Data (RLU) Normalization Normalize Data (% Inhibition) Raw_Data->Normalization Formula: 100 * (1 - (Signal_inh - Signal_min) / (Signal_max - Signal_min)) Plotting Plot % Inhibition vs. log[Inhibitor] Normalization->Plotting Regression Non-linear Regression (Sigmoidal Dose-Response) Plotting->Regression IC50 Determine IC₅₀ Value Regression->IC50

Caption: Workflow for calculating IC₅₀ from raw luminescence data.

  • Data Normalization: Calculate the percent inhibition for each compound concentration.

    • Max Signal (0% Inhibition): Average RLU from vehicle control wells.

    • Min Signal (100% Inhibition): Average RLU from "no enzyme" or a high concentration of positive control.

    • Formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min))

  • Dose-Response Curve: Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • IC₅₀ Calculation: Use a data analysis software (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (sigmoidal, 4PL). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.[19][20]

Triazine CompoundIC₅₀ (nM)
Compound A15.2
Compound B89.7
Compound C>10,000
Gefitinib (Control)25.5

Part 2: Cell-Based Assay for Target Validation

A biochemical assay confirms direct enzyme inhibition, but it doesn't guarantee activity in a living cell. A cell-based assay is essential to assess factors like cell permeability, stability, and engagement with the target in its native environment.[21] This protocol measures the inhibition of ligand-induced EGFR autophosphorylation in a relevant cancer cell line.

Causality Behind Experimental Choices:

  • Cell Line: A431 is a human epidermoid carcinoma cell line that overexpresses wild-type EGFR, making it a sensitive model for studying EGFR inhibition.[22][23]

  • Serum Starvation: Cells are deprived of serum for several hours before the experiment. This reduces basal signaling activity, synchronizes the cells, and ensures that the phosphorylation signal observed is primarily due to the addition of EGF ligand.

  • EGF Stimulation: A short stimulation with EGF provides a robust and measurable increase in EGFR phosphorylation, creating a clear window to observe inhibition.

  • Normalization: The phosphorylated EGFR (p-EGFR) signal is normalized to the total EGFR signal. This accounts for any well-to-well variability in cell number and ensures the observed effect is due to a change in phosphorylation status, not a change in total protein expression.[24]

Materials and Reagents
ReagentDescription
Cell LineA431 (human epidermoid carcinoma)
Cell Culture MediumDMEM with 10% FBS, 1% Penicillin-Streptomycin
Serum-Free MediumDMEM with 0.1% BSA
EGFHuman Epidermal Growth Factor
Primary AntibodiesRabbit anti-p-EGFR (Tyr1068), Mouse anti-Total EGFR
Secondary AntibodiesIRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse
Assay Plates96-well clear-bottom plates
Step-by-Step Protocol
  • Cell Seeding: Seed A431 cells in a 96-well plate at a density that results in an 80-90% confluent monolayer after 24 hours.

  • Serum Starvation: The next day, wash the cells with PBS and replace the medium with serum-free medium. Incubate for 4-6 hours.

  • Inhibitor Treatment: Add serial dilutions of triazine compounds to the wells. Incubate for 1-2 hours at 37°C.

  • EGF Stimulation: Add EGF to a final concentration of 50 ng/mL to all wells (except for the unstimulated control). Incubate for 10 minutes at 37°C.

  • Fixation & Permeabilization: Immediately wash cells with ice-cold PBS and fix with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100.

  • Blocking: Block with a suitable blocking buffer (e.g., LI-COR Intercept® Blocking Buffer) for 1 hour.

  • Antibody Incubation: Incubate with a cocktail of the two primary antibodies (anti-p-EGFR and anti-total EGFR) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the cells, then incubate with a cocktail of the two fluorescently-labeled secondary antibodies for 1 hour in the dark.

  • Imaging: Wash the plate and read using a two-channel infrared imaging system (e.g., LI-COR Odyssey®).

Data Analysis
  • Quantify Signal: Determine the integrated intensity for each channel (800nm for p-EGFR, 700nm for total EGFR).

  • Normalize Data: For each well, calculate the ratio of the p-EGFR signal to the total EGFR signal.

  • Calculate % Inhibition: Normalize these ratios to the EGF-stimulated vehicle control (0% inhibition) and the unstimulated control (100% inhibition).

  • Determine IC₅₀: Plot the % inhibition against the log[inhibitor] and perform a non-linear regression as described in section 1.4.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting; Inconsistent cell seeding; Edge effects on the plate.Use calibrated multichannel pipettes; Ensure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate.[9]
No Inhibition Observed Compound is inactive or not cell-permeable; Compound precipitated out of solution; Incorrect ATP concentration (biochemical).Confirm compound integrity; Check solubility in final assay buffer; Ensure ATP is at Kₘ for the biochemical assay.
Weak Signal (Biochemical) Insufficient enzyme activity; Degraded ATP or substrate.Use a higher concentration of enzyme; Use fresh ATP and substrate stocks.
Inconsistent p-EGFR Signal (Cellular) Ineffective serum starvation; Inconsistent timing of EGF stimulation or inhibitor addition.Increase starvation time; Use a repeater pipette for consistent and rapid additions across the plate.[9]

Conclusion

This application note provides a comprehensive framework for the preclinical evaluation of triazine compounds as EGFR inhibitors. By combining a sensitive biochemical assay for direct potency determination with a physiologically relevant cell-based assay for target validation, researchers can generate high-quality, reliable data. This dual-pronged approach ensures a thorough characterization of novel inhibitors, enabling confident decision-making in the drug discovery pipeline.

References

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  • Began, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Molecules. [Link]

  • Dahal, U. P., & Le, P. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. BPS Bioscience. [Link]

  • Google Patents. (2014). Triazine compounds and a process for preparation thereof.
  • Assay Genie. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Assay Genie. [Link]

  • ResearchGate. (n.d.). Preparation of 1,3,5-triazine compounds. Reagents and conditions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Kinase inhibition assay. Determination of IC50 in dose–response curves.... ResearchGate. [Link]

  • Google Patents. (2014). Triazine compounds and a process for preparation thereof.
  • Al-Suwaidan, I. A., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]

  • Zahra, A. A., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. ACS Omega. [Link]

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Solubility of diaminotriazine compounds in DMSO for experiments

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Dissolution of Diaminotriazine Compounds in DMSO for High-Fidelity Screening and Biological Assays

Audience: Researchers, Scientists, and Drug Development Professionals

Authored By: Senior Application Scientist

Preamble: The Critical Role of Solubilization in Diaminotriazine Research

Diaminotriazine-based molecules represent a cornerstone of modern medicinal chemistry and materials science, valued for their unique hydrogen-bonding capabilities and rigid scaffold.[1][2] Their application in high-throughput screening (HTS), kinase inhibition assays, and the development of supramolecular structures is critically dependent on one foundational step: achieving complete and stable solubilization. Dimethyl sulfoxide (DMSO) is the universal solvent of choice in these domains, prized for its exceptional capacity to dissolve a vast array of lipophilic and polar compounds.[3][4][5]

However, the apparent simplicity of dissolving a compound in DMSO belies a complex interplay of physicochemical forces. Incomplete dissolution, precipitation upon storage, or crashing out into aqueous assay buffers can invalidate experimental data, leading to false negatives and a misinterpretation of structure-activity relationships (SAR).[6][7][8] This document provides a detailed guide grounded in first principles and field-proven methodologies to ensure the robust and reproducible preparation of diaminotriazine solutions in DMSO.

The Science of Solubility: Understanding Diaminotriazine-DMSO Interactions

The successful dissolution of a diaminotriazine compound is governed by a balance of intermolecular forces and thermodynamic principles. A clear understanding of these factors is essential for troubleshooting and protocol optimization.

Physicochemical Drivers
  • DMSO as a Super-Solvent: DMSO is a highly polar, aprotic solvent. Its potent solvent power stems from its ability to disrupt the crystal lattice energy of a solid compound and effectively solvate the individual molecules. It readily accepts hydrogen bonds from the amino groups on the triazine ring while its methyl groups can engage in van der Waals interactions with hydrophobic moieties on the compound's substituents.

  • The Diaminotriazine Structure: The diaminotriazine core itself possesses multiple hydrogen bond donors (-NH2) and acceptors (ring nitrogens). This can lead to strong intermolecular self-association and high crystal lattice energy, which must be overcome by the solvent. In solution, this same hydrogen-bonding capacity can lead to aggregation, especially at high concentrations or in the presence of water.[1][9]

  • Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between these two concepts.[10]

    • Thermodynamic Solubility is the true equilibrium concentration of a compound in a solvent after an extended period, where a dynamic balance exists between the dissolved and solid states.[10][11]

    • Kinetic Solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate when diluted into an aqueous medium.[11][12] For most in vitro assays, we are primarily concerned with kinetic solubility, as supersaturated solutions are often formed and must remain stable for the duration of the experiment.[11]

Key Factors Influencing Dissolution
FactorImpact on Solubility & Rationale
Compound Purity Impurities can act as nucleation sites, promoting precipitation of the desired compound.
DMSO Purity (Anhydrous) Water is a potent anti-solvent for many organic compounds dissolved in DMSO. Even small amounts of absorbed atmospheric moisture can dramatically decrease solubility.[13]
Molecular Weight & Lipophilicity (cLogP) Higher molecular weight and increased lipophilicity often correlate with lower solubility in DMSO, as larger, more non-polar molecules can be more difficult to solvate.[6]
Crystal Form (Polymorphism) Different crystalline forms (polymorphs) of the same compound can have vastly different crystal lattice energies and, consequently, different dissolution rates and solubilities.[10]
Temperature For most solids, dissolution is an endothermic process, so gentle warming can increase both the rate and extent of solubility.[3][14] However, this must be balanced against the risk of thermal degradation.
Time & Agitation Dissolution is not instantaneous. Adequate time combined with physical agitation (vortexing, sonication) is required to break down the solid state and ensure molecular dispersion.[3]

Experimental Protocols: From Solid Compound to Assay-Ready Solution

Adherence to a systematic, validated protocol is the most effective way to eliminate variability and ensure the integrity of your experimental results.

Protocol 1: Preparation of High-Concentration Master Stock Solutions (e.g., 10-50 mM)

This protocol details the steps for creating a concentrated, reliable stock solution in 100% DMSO.

Materials:

  • Diaminotriazine compound (solid)

  • Anhydrous, high-purity DMSO (e.g., ≥99.9%)

  • Calibrated analytical balance

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated positive displacement pipettes or gas-tight syringes

  • Vortex mixer

  • Bath sonicator

Step-by-Step Methodology:

  • Pre-Equilibration: Allow the vial of the diaminotriazine compound and the sealed bottle of DMSO to equilibrate to ambient room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold compound or into the solvent.

  • Weighing: Accurately weigh the desired mass of the compound directly into the sterile vial.

  • Solvent Addition: Using a calibrated pipette, add the precise volume of anhydrous DMSO required to achieve the target concentration.

  • Initial Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Carefully inspect the solution against a bright light source. Look for any undissolved particulates, crystals, or cloudiness.

  • Assisted Dissolution (If Necessary): If the compound is not fully dissolved, proceed with the following, inspecting the solution after each step:

    • Sonication: Place the vial in a bath sonicator for 5-15 minutes. The ultrasonic waves provide energy to break apart aggregates.[3]

    • Gentle Warming: If sonication is insufficient, warm the solution in a water bath at 30-40°C for 10-20 minutes, vortexing intermittently. Caution: Do not overheat, as this may degrade thermally sensitive compounds.[3]

  • Final Confirmation: Once the solution is perfectly clear, allow it to cool to room temperature and inspect it again to ensure the compound remains in solution.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock into single-use volumes in smaller, clearly labeled vials.[3][15] Store promptly at -20°C or -80°C in the dark.

Diagram: Master Stock Solution Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate Compound & DMSO B Weigh Compound into Vial A->B C Add Anhydrous DMSO B->C D Vortex Vigorously (1-2 min) C->D E Visual Inspection (Clarity Check) D->E F Sonication (5-15 min) E->F Particulates Present G Gentle Warming (30-40°C) E->G Still Particulates H Fully Dissolved E->H Clear Solution F->E G->E I Aliquot into Single-Use Vials H->I J Store at -20°C or -80°C I->J

Caption: Workflow for preparing a high-concentration DMSO master stock.

Protocol 2: Preparation of Assay Working Solutions

This protocol addresses the critical step of diluting the DMSO stock into an aqueous environment while minimizing precipitation.

Step-by-Step Methodology:

  • Dose-Response (Serial Dilution): If preparing a concentration curve, perform serial dilutions in 100% DMSO . Do not dilute into an intermediate aqueous buffer. This maintains a consistent solvent environment for the compound until the final step.[3][16]

  • Thaw Stock: Thaw the required aliquot of the master stock (or the highest concentration from the serial dilution) completely and bring it to room temperature. Vortex briefly to re-homogenize.

  • Prepare Aqueous Medium: Have the final assay buffer or cell culture medium ready in the destination plate or tube.

  • Final Dilution (The Critical Step):

    • Pipette the small volume of DMSO stock.

    • Dispense it directly into the bulk aqueous medium while simultaneously mixing (e.g., by repeat pipetting, gentle vortexing, or placing on a plate shaker). This rapid dispersion is key to preventing localized high concentrations that can trigger precipitation.[17]

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (typically <0.5% v/v ) and, most importantly, identical across all wells, including controls.[3][15]

  • Vehicle Control: Always include a "vehicle control" containing the same final concentration of DMSO in the assay medium but without the compound. This is essential to account for any effects of the solvent itself on the biological system.[3]

Diagram: Working Solution Dilution Strategy

G cluster_serial Serial Dilution in 100% DMSO cluster_final Final 'Spike' into Aqueous Medium A 10 mM Stock in 100% DMSO B 1 mM A->B +DMSO C 100 µM B->C +DMSO D 10 µM C->D +DMSO G Add DMSO stock with vigorous mixing D->G e.g., 1 µL E Assay Buffer or Cell Culture Medium F Final Assay Solution (<0.5% DMSO) G->F

Caption: Serial dilution in pure DMSO followed by final aqueous dilution.

Troubleshooting Common Solubility Challenges

ProblemProbable Cause(s)Recommended Solution(s)
Compound fails to dissolve in 100% DMSO • High crystal lattice energy• Compound concentration is above its thermodynamic solubility limit• Insufficient agitation/time• Use sonication and/or gentle warming as described in Protocol 1.• Prepare a lower concentration stock solution.• Filter the solution through a 0.22 µm PTFE (Teflon) syringe filter to remove insoluble material, but be aware this will lower the actual concentration. Re-quantification is advised.
Precipitation observed after freeze-thaw cycle • The compound may have formed a less soluble, more stable crystal structure upon freezing.• Supersaturated solution is unstable.• Minimize freeze-thaw cycles by preparing single-use aliquots.[3][15]• Before use, re-warm the thawed aliquot to room temperature (or gently to 37°C) and vortex vigorously to ensure redissolution.[3]
Solution becomes cloudy/precipitates immediately upon dilution into aqueous buffer • The compound has poor aqueous solubility.• The kinetic solubility limit has been exceeded.[16][18][19]• The dilution was performed too slowly or without adequate mixing.• Decrease the final compound concentration in the assay.• Ensure the final DMSO concentration is as high as the assay tolerates (e.g., 0.5% vs 0.1%) to act as a co-solvent.• Add the DMSO stock to the aqueous buffer with rapid mixing (Protocol 2).• Consider the use of solubilizing excipients like cyclodextrins if compatible with the assay.[19]
Inconsistent assay results between experiments • Incomplete dissolution of stock solution.• Precipitation during storage or dilution.• Degradation of compound in DMSO.• Always visually inspect stock solutions before use.• Prepare fresh dilutions from the master stock for each experiment.• Store aliquots properly at -80°C and for no longer than 6 months without re-validation.[15]

Concluding Remarks: A Foundation for Reliable Data

The integrity of data derived from experiments involving diaminotriazine compounds is inextricably linked to the quality of their solubilization. By treating solution preparation not as a trivial preliminary step but as a critical, scientifically-grounded procedure, researchers can mitigate risks of precipitation and compound instability. The protocols and principles outlined in this guide provide a robust framework for achieving consistent, reproducible, and ultimately more reliable results in drug discovery and beyond.

References

  • Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Ziath Ltd. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. ResearchGate. [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein. [Link]

  • Beck, B., et al. (2008). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Lazzaro, S., et al. (2015). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceuticals. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Saliy, K. M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. [Link]

  • Shapiro, A. B. (2017). Answer to "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?". ResearchGate. [Link]

  • Shapiro, A. B. (2015). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]

  • Akhmedov, T. N., et al. (2024). Normalized absorption spectra (20 mM, DMSO) of (a) diaminotriazine.... ResearchGate. [Link]

  • Quora User. (2018). How to make a stock solution of a substance in DMSO. Quora. [Link]

  • Confalonieri, D. (2016). Answer to "How do I make a stock solution of a substance in DMSO?". ResearchGate. [Link]

  • Giebułtowicz, J., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. [Link]

  • B-Bel-Abbès, Y. (2018). DESIGN AND DEVELOPMENT OF DIAMINOTRIAZINE BASED MOLECULAR CATALYSTS FOR LIGHT-DRIVEN HYDROGEN PRODUCTION. Université du Québec à Trois-Rivières. [Link]

  • PubChem. Diaminotriazine. National Center for Biotechnology Information. [Link]

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. [Link]

  • Hu, X., et al. (2013). Cyclodextrin-cross-linked diaminotriazine-based hydrogen bonding strengthened hydrogels for drug and reverse gene delivery. PubMed. [Link]

  • Gavin, L. (2021). Which di/tripeptides are soluble in DMSO/DMF?. ResearchGate. [Link]

Sources

Application Notes and Protocols for Evaluating the Antileukemic Activity of 6-Aryl-4-Cycloamino-1,3,5-triazine-2-amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Leukemia Research

The 1,3,5-triazine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities, including anticancer properties.[1][2][3] Within this class, 6-aryl-4-cycloamino-1,3,5-triazine-2-amines have emerged as a promising chemotype for the development of novel antileukemic agents.[4][5][6][7] Despite significant advancements in targeted therapies and immunotherapies for leukemia, chemotherapy remains a cornerstone of treatment.[4][6][7] This necessitates the continued development of potent and selective drugs that can overcome the challenges of resistance and toxicity.

This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of the antileukemic activity of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and offer insights into data interpretation, empowering researchers to effectively explore the therapeutic potential of this compound class.

One-Pot Synthesis: A Streamlined Approach to Chemical Diversity

A significant advantage of this compound class is the amenability to efficient, one-pot synthesis, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.[4][6][7][8] A microwave-assisted, three-component reaction of cyanoguanidine, an aromatic aldehyde, and a cyclic amine, followed by in situ dehydrogenative aromatization, has proven to be a robust method.[4][6][7][8]

Protocol 1: Microwave-Assisted Synthesis of 6-Aryl-4-Cycloamino-1,3,5-triazine-2-amines

This protocol is based on the successful synthesis of a 94-compound library with demonstrated antileukemic activity.[4][6][7]

Materials:

  • Cyanoguanidine

  • Substituted aromatic aldehydes

  • Cyclic amines (e.g., piperidine, morpholine, indoline)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Potassium Hydroxide

  • Microwave reactor

Procedure:

  • To a microwave reactor vial, add cyanoguanidine (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the selected cyclic amine (1.1 mmol).

  • Add ethanol (3 mL) and concentrated hydrochloric acid (0.1 mL).

  • Seal the vial and irradiate in the microwave reactor at 120°C for 20 minutes.

  • Cool the reaction mixture to room temperature.

  • Add a solution of potassium hydroxide (2.0 mmol) in ethanol (2 mL).

  • Seal the vial and irradiate at 150°C for 30 minutes.

  • After cooling, pour the reaction mixture into ice water (20 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

  • Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Rationale: The initial reaction between cyanoguanidine, an aldehyde, and an amine in the presence of acid forms a dihydrotriazine intermediate. Subsequent treatment with a base and further heating under microwave irradiation promotes dehydrogenative aromatization to yield the stable 1,3,5-triazine ring system.[4][8] This one-pot approach enhances efficiency and reduces waste compared to traditional multi-step syntheses.

Mechanism of Action: Induction of Cell Death in Leukemia Cells

Initial studies on the antileukemic activity of this compound class have focused on their cytotoxic effects against the Jurkat T-cell leukemia line.[4][5][6][7] The primary mechanism of action appears to be the induction of programmed cell death (apoptosis) and necrosis.[4][5][6]

Mechanism_of_Action Hypothesized Mechanism of Action Compound 6-Aryl-4-cycloamino- 1,3,5-triazine-2-amine LeukemiaCell Leukemia Cell (e.g., Jurkat) Compound->LeukemiaCell Enters Cell CellularTargets Intracellular Targets (Kinases, DNA, etc.) LeukemiaCell->CellularTargets Interacts with Apoptosis Apoptosis Induction CellularTargets->Apoptosis Triggers Necrosis Necrosis Induction CellularTargets->Necrosis Triggers CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: Hypothesized mechanism of action for 6-aryl-4-cycloamino-1,3,5-triazine-2-amines.

Experimental Workflow for Antileukemic Evaluation

A systematic approach is crucial for characterizing the antileukemic potential of newly synthesized compounds. The following workflow outlines the key in vitro assays.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis One-Pot Synthesis Purification Purification & Structural Confirmation Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Purification->Cytotoxicity Selectivity Selectivity Index (Cancer vs. Normal Cells) Cytotoxicity->Selectivity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Apoptosis->CellCycle

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Substitution on the Triazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for s-triazine chemistry. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with 1,3,5-triazine scaffolds. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.

Section 1: The Core Mechanism: Understanding Triazine's Reactivity

The synthetic utility of chlorinated 1,3,5-triazines, particularly 2,4,6-trichloro-1,3,5-triazine (TCT), stems from its susceptibility to nucleophilic aromatic substitution (SNAr). This reactivity is fundamentally different from that of electron-rich aromatic rings like benzene.

The triazine ring's three nitrogen atoms are strongly electron-withdrawing, which significantly lowers the electron density of the ring's carbon atoms.[1] This inherent electron deficiency makes the carbons highly electrophilic and primed for attack by nucleophiles. The reaction proceeds via a well-established two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]

  • Nucleophilic Attack: The nucleophile adds to a carbon atom bearing a chlorine, breaking the ring's aromaticity and forming the tetrahedral Meisenheimer complex. This step is typically rate-determining.[3]

  • Chloride Elimination: The aromaticity is restored by the expulsion of a chloride ion, which is an excellent leaving group. This results in the final substituted triazine product.[3]

This sequential substitution capability is the cornerstone of triazine chemistry, allowing for the precise construction of mono-, di-, and tri-substituted derivatives.

Caption: The two-step SNAr mechanism on the triazine ring.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I selectively substitute only one or two of the chlorine atoms on cyanuric chloride? A1: Selective substitution is achieved primarily by controlling the reaction temperature. The reactivity of the chlorine atoms decreases significantly after each substitution.[4] The first substitution introduces an electron-donating group, which deactivates the ring towards further nucleophilic attack, meaning more energy is required for the next substitution.[1]

  • Mono-substitution: Typically performed at 0-5 °C.[1] The reaction is often exothermic.

  • Di-substitution: Requires raising the temperature to ambient or room temperature (approx. 20-25 °C).[5]

  • Tri-substitution: Necessitates more forcing conditions, often requiring heating to 60-100 °C or reflux.[1][5]

Q2: I need to add two different nucleophiles. Does the order of addition matter? A2: Yes, the order of addition is critically important. Once an amine is added to the triazine ring, it becomes exceedingly difficult to substitute the remaining chlorine(s) with any other type of nucleophile (like an alcohol or thiol).[6] This is due to the strong electron-donating nature of the amino group, which deactivates the ring. Therefore, if you are synthesizing a di- or tri-substituted triazine with mixed substituents, always add the amine nucleophile last.

Q3: What is the general reactivity order for common nucleophiles with cyanuric chloride? A3: While conditions can influence outcomes, competitive studies have established a general preferential order of reactivity. At 0 °C with a base like N,N-Diisopropylethylamine (DIEA), the order is typically: Alcohols > Thiols > Amines .[1] This means if you want to create an O,N-disubstituted triazine, you should always add the alcohol (O-type nucleophile) first.[1]

Section 3: Troubleshooting Guide

Even with a robust understanding, experimental challenges can arise. This guide addresses the most common issues encountered in the lab.

Troubleshooting_Flowchart Troubleshooting Triazine Substitution Reactions start Problem Observed problem1 Inseparable Mixture of Mono-, Di-, & Tri-substituted Products start->problem1 problem2 Low or No Yield start->problem2 problem3 Unexpected Side Products start->problem3 cause1a Poor Temperature Control problem1->cause1a Likely Cause cause2a Insufficiently Forcing Conditions problem2->cause2a Potential Cause cause2b Incorrect Base or Solvent problem2->cause2b Potential Cause cause2c Weak Nucleophile or Deactivated Ring problem2->cause2c Potential Cause cause3a Hydrolysis of TCT problem3->cause3a Potential Cause cause3b Ring Opening problem3->cause3b Potential Cause solution1a Maintain 0-5°C for mono-substitution. Use an ice-salt or cooling bath. Add nucleophile dropwise to avoid localized heating. cause1a->solution1a Solution solution2a Increase temperature for 2nd/3rd substitutions. 2nd: RT to 40°C. 3rd: Reflux (60-100°C) or microwave irradiation. cause2a->solution2a Solution solution2b Use a soluble organic base (DIEA, TEA). Ensure solvent (THF, Dioxane, DCM) is appropriate. For polar nucleophiles, consider a polar aprotic solvent. cause2b->solution2b Solution solution2c Increase reaction time and/or temperature. Consider a stronger base to deprotonate the nucleophile fully. Verify the order of addition (amines last). cause2c->solution2c Solution solution3a Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). cause3a->solution3a Solution solution3b Avoid overly harsh conditions (very high temp). This is rare but can occur with very strong nucleophiles. cause3b->solution3b Solution

Caption: A decision-making flowchart for troubleshooting.

In-Depth Troubleshooting
  • Problem: My reaction is yielding an inseparable mixture of products.

    • Causality: This is almost always a result of poor temperature control. The first substitution is fast, and if the temperature rises, the second substitution will begin before the first is complete.

    • Solution: Ensure your cooling bath is efficient for the entire duration of the nucleophile addition. Add the nucleophile solution dropwise to the TCT solution to dissipate the heat of reaction.[1] Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

  • Problem: My yield is very low, especially for the second or third substitution.

    • Causality & Solutions:

      • Insufficient Reactivity: The deactivated ring requires more energy. For the third substitution, refluxing in a solvent like 1,4-dioxane or even using microwave irradiation can be highly effective.[4]

      • Poor Base/Solvent Choice: An inorganic base like K₂CO₃ may not be soluble in common organic solvents like DCM or THF, leading to poor proton scavenging.[1] Switch to a soluble organic base like DIEA or triethylamine (TEA).[1]

      • Deactivated Ring: If you are attempting to add a nucleophile to a triazine that already contains an amine, the reaction will be sluggish. You will need more forcing conditions (higher temperature, longer reaction time).[6]

  • Problem: I'm observing unexpected side products.

    • Causality & Solutions:

      • Hydrolysis: Cyanuric chloride and its derivatives are sensitive to water, especially with heating, which can lead to the formation of cyanuric acid.[1][7] Ensure all glassware is oven-dried and use anhydrous solvents and reagents.

      • Ring Opening: Under very harsh conditions with extremely potent nucleophiles, the triazine ring itself can cleave.[1][7] If you suspect this, try running the reaction under milder conditions for a longer period.

Section 4: Field-Proven Experimental Protocols

These protocols are designed as a robust starting point for substitution on 2,4,6-trichloro-1,3,5-triazine (TCT).

Protocol 1: Selective Mono-substitution
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve TCT (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Preparation: In a separate flask, dissolve your first nucleophile (1.0 eq) and a base (1.0-1.1 eq, e.g., DIEA) in the same anhydrous solvent.[1]

  • Addition: Add the nucleophile/base solution dropwise to the stirring TCT solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC until the TCT is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-substituted product.[1]

Protocol 2: Sequential Di-substitution
  • Setup: Dissolve the mono-substituted dichlorotriazine (from Protocol 1, 1.0 eq) in a suitable solvent (e.g., THF, 1,4-Dioxane).

  • Nucleophile Addition: Add the second nucleophile (1.1 eq) followed by the base (1.1 eq, e.g., DIEA).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Gentle heating (e.g., to 40 °C) may be required for less reactive nucleophiles.[8] Monitor by TLC.

  • Workup: Perform an aqueous workup similar to Protocol 1. Purification by column chromatography may be necessary.

Section 5: Data Summary Tables

Table 1: Temperature Guidelines for Stepwise Substitution

Substitution StepStarting MaterialTypical Temperature RangeNotes
First 2,4,6-Trichlorotriazine0 °C to 5 °CReaction is fast and often exothermic.
Second Mono-substituted Dichlorotriazine20 °C to 40 °CRequires more energy due to ring deactivation.[5]
Third Di-substituted Monochlorotriazine60 °C to Reflux (>100 °C)Significantly more forcing conditions are needed.[1][4]

Table 2: Common Solvents and Bases

SolventTypeCommon UseBaseTypeNotes
DCM AproticFirst substitution, good solubility for TCTDIEA / TEA OrganicSoluble, effective HCl scavenger.[1]
THF Polar AproticVersatile for all substitution stepsCs₂CO₃ InorganicEffective, especially with phenols.[8]
1,4-Dioxane Polar AproticOften used for third substitution due to high boiling pointK₂CO₃ / Na₂CO₃ InorganicLess soluble in organic solvents, can lead to slower reactions.
Acetonitrile Polar AproticGeneral purposeKOH / NaOH InorganicStrong bases, typically used in aqueous/alcoholic media.
References
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. Available at: [Link]

  • Zhang, F-G., & Ma, J-A. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters. Available at: [Link]

  • Barros, M. T., et al. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]

  • Sarma, K., & Sarma, B. (2022). A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. European Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Perera, S. D., & Roberts, A. L. (2006). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology. Available at: [Link]

  • APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. CORE. Available at: [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. CORE. Available at: [Link]

  • McMurry, J. (2023). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

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Technical Support Center: Troubleshooting Low Yield in 2,4-Diamino-1,3,5-Triazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,4-diamino-1,3,5-triazines, commonly known as guanamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and obtain high-purity products.

Introduction to 2,4-Diamino-1,3,5-Triazine Synthesis

The 2,4-diamino-1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as a versatile building block. The two primary and most robust synthetic routes to this core involve the condensation of either dicyandiamide with a nitrile or biguanide with an ester. While seemingly straightforward, these reactions can be sensitive to various parameters, often leading to frustratingly low yields. This guide will provide a systematic approach to diagnosing and resolving these issues, grounded in the fundamental chemical principles of the synthesis.

Reaction Pathways and Mechanism

A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The formation of the 1,3,5-triazine ring from dicyandiamide and a nitrile typically proceeds via a base-catalyzed pathway.

The reaction is initiated by the deprotonation of dicyandiamide by a strong base, creating a more nucleophilic species. This nucleophile then attacks the electrophilic carbon of the nitrile, leading to a cyclization cascade that ultimately forms the stable triazine ring.

Reaction_Mechanism DCD Dicyandiamide Deprotonated_DCD Deprotonated Dicyandiamide DCD->Deprotonated_DCD Nitrile Nitrile (R-CN) Intermediate1 Linear Adduct Nitrile->Intermediate1 Base Base (e.g., KOH) Base->DCD Deprotonation Deprotonated_DCD->Nitrile Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2,4-Diamino-1,3,5-Triazine Intermediate2->Product Tautomerization & Protonation Troubleshooting_Low_Yield Start Low Yield (<50%) Check_Reagents 1. Verify Starting Material Quality Start->Check_Reagents Check_Conditions 2. Evaluate Reaction Conditions Start->Check_Conditions Check_Workup 3. Assess Workup & Purification Start->Check_Workup Reagent_Purity Purity of Dicyandiamide/Biguanide & Nitrile/Ester Check_Reagents->Reagent_Purity Reagent_Moisture Moisture Content (use anhydrous conditions) Check_Reagents->Reagent_Moisture Stoichiometry Correct Stoichiometry? Check_Reagents->Stoichiometry Temperature Optimal Temperature? Check_Conditions->Temperature Time Sufficient Reaction Time? Check_Conditions->Time Mixing Efficient Stirring? Check_Conditions->Mixing Solvent Appropriate Solvent? Check_Conditions->Solvent Precipitation Incomplete Precipitation? Check_Workup->Precipitation Filtration_Loss Loss during Filtration/Washing? Check_Workup->Filtration_Loss Purification_Loss Loss during Recrystallization/Chromatography? Check_Workup->Purification_Loss Solution_Reagents Solution: Use freshly purified reagents. Dry solvents. Reagent_Purity->Solution_Reagents Reagent_Moisture->Solution_Reagents Solution_Stoichiometry Solution: Re-calculate and accurately weigh reagents. Stoichiometry->Solution_Stoichiometry Solution_Temp_Time Solution: Monitor reaction by TLC/LC-MS to optimize time and temperature. Temperature->Solution_Temp_Time Time->Solution_Temp_Time Solution_Mixing_Solvent Solution: Use appropriate stirring and ensure reactants are soluble. Mixing->Solution_Mixing_Solvent Solvent->Solution_Mixing_Solvent Solution_Workup Solution: Optimize precipitation/crystallization conditions. Minimize washing volumes. Precipitation->Solution_Workup Filtration_Loss->Solution_Workup Purification_Loss->Solution_Workup

Technical Support Center: Preventing Side Product Formation in Triazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing 1,3,5-triazine derivatives. The inherent reactivity of common precursors like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) makes this class of compounds exceptionally versatile, but it also presents significant challenges in controlling side reactions.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice. Our goal is to empower you with the scientific rationale behind each experimental parameter, enabling you to proactively mitigate side product formation and optimize your synthetic outcomes.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Category 1: Issues Related to Over-reaction and Selectivity
Q1: I'm attempting a monosubstitution on cyanuric chloride, but my analysis shows a mixture of mono-, di-, and even tri-substituted products. How can I improve selectivity?

A1: This is a classic selectivity challenge rooted in the temperature-dependent reactivity of the triazine core. The core principle is that each chlorine substitution decreases the reactivity of the remaining chlorine atoms due to the electron-donating effect of the incoming nucleophile.[1] Precise temperature control is the most critical parameter for achieving selectivity.

Causality Explained: The carbon-chlorine bonds on cyanuric chloride are not equally reactive. The first substitution is highly facile and exothermic. Once a nucleophile is added, it donates electron density into the triazine ring, making the two remaining carbons less electrophilic and therefore less susceptible to a second attack. This electronic difference allows for stepwise substitution, provided the reaction's activation energy is carefully managed with temperature.

Troubleshooting Protocol:

  • Strict Temperature Management: This is non-negotiable. Adhere to the established temperature windows for sequential substitution.[2][3]

    • 1st Substitution (Monosubstitution): Maintain the reaction temperature rigorously between 0–5 °C .[2] Use an ice-salt bath for better control and monitor the internal reaction temperature, not just the bath temperature.

    • 2nd Substitution (Disubstitution): Allow the reaction to warm to room temperature or gently heat to ~30-50 °C .[4]

    • 3rd Substitution (Trisubstitution): Requires elevated temperatures, often >60-90 °C , to overcome the reduced reactivity.[1][3][4]

  • Controlled Reagent Addition: Add the nucleophile dropwise as a cold solution to the cyanuric chloride slurry.[1][5] This prevents localized temperature spikes that can drive the reaction to the di-substituted product.

  • Stoichiometry: Use a precise 1:1 molar ratio of your nucleophile to cyanuric chloride for monosubstitution.[1]

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC).[5] Quench the reaction by pouring it onto crushed ice as soon as the starting material (cyanuric chloride) is consumed to prevent further substitution.[5]

Table 1: Temperature Guidelines for Stepwise Nucleophilic Substitution
Substitution StepRecommended Temperature RangeKey Considerations
Monosubstitution 0–5 °CCritical for selectivity. Use of an ice bath is essential.[2][5]
Disubstitution Room Temperature to 40-50 °CReaction proceeds readily once the first substitution is complete.[2][4]
Trisubstitution >60 °C (often up to 100 °C)Higher energy input is needed to replace the final chlorine.[1][3]
Category 2: Issues Related to Hydrolysis
Q2: My reaction is producing a significant amount of an insoluble white precipitate, which I've identified as cyanuric acid. What is causing this and how can I prevent it?

A2: This is a very common issue caused by the hydrolysis of cyanuric chloride or its chlorinated intermediates.[2] Cyanuric chloride is highly sensitive to moisture and will react with water to form cyanuric acid and its hydroxy-derivatives, which are typically insoluble in common organic solvents.[2][6]

Causality Explained: Water acts as a nucleophile, attacking the electrophilic carbon atoms on the triazine ring. This reaction is highly pH-dependent. Under alkaline conditions (pH ≥ 7), the hydrolysis rate increases significantly.[2][7] In acidic conditions (pH ≤ 6), the hydrolysis is much slower.[2][7] The HCl generated during the primary substitution reaction can initially keep the mixture acidic, but as the base (used as an acid scavenger) is added, the pH can rise, accelerating hydrolysis.

Troubleshooting Protocol:

  • Rigorous Moisture Control:

    • Ensure all glassware is oven- or flame-dried immediately before use.

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • Run the reaction under an inert atmosphere (e.g., dry nitrogen or argon) to protect it from atmospheric moisture.[2]

  • Precise pH Control:

    • The hydrolysis of cyanuric chloride is slower in acidic conditions.[2] Maintain a pH below 7, ideally between 4-6, during the substitution reaction.

    • Use a base (e.g., sodium carbonate, potassium carbonate, or a non-nucleophilic tertiary amine like DIEA) solely as an acid scavenger to neutralize the HCl formed during the reaction.[1][3][8] Add the base portion-wise or via a syringe pump to avoid making the solution too alkaline.

  • Solvent Choice: While acetone/water systems are common, consider using aprotic solvents like THF or acetonitrile (ACN) for highly moisture-sensitive substrates to minimize the presence of water.[8]

Diagram 1: Key Reaction Pathways in Triazine Synthesis

cluster_0 Desired Pathway: Sequential Substitution cluster_1 Side Reaction Pathway: Hydrolysis CC Cyanuric Chloride (C3N3Cl3) Mono Mono-substituted (C3N3Cl2-Nu1) CC->Mono + Nu1-H 0-5 °C CC_hydro Cyanuric Chloride (C3N3Cl3) Di Di-substituted (C3N3Cl-Nu1Nu2) Mono->Di + Nu2-H ~25-40 °C Tri Tri-substituted (C3N3-Nu1Nu2Nu3) Di->Tri + Nu3-H >60 °C DCHA Dichloro-hydroxy-triazine CC_hydro->DCHA + H2O (Accelerated at pH > 7) CDHA Chloro-dihydroxy-triazine DCHA->CDHA + H2O CA Cyanuric Acid (Insoluble Precipitate) CDHA->CA + H2O

Caption: Desired substitution vs. hydrolysis side reaction.

Category 3: Issues with Product Isolation and Purity
Q3: I am synthesizing a trisubstituted triazine with three different amine nucleophiles, but the final product is difficult to purify. What strategy can I use to ensure a cleaner reaction?

A3: Synthesizing an unsymmetrical trisubstituted triazine requires careful planning regarding the order of nucleophile addition. The key is to match the reactivity of the nucleophile with the decreasing electrophilicity of the triazine intermediate.[8]

Causality Explained: As each chlorine is substituted, the triazine ring becomes less electrophilic, making subsequent substitutions more difficult.[1] If you add your most reactive nucleophile first, it may be difficult to drive the reaction to completion with less reactive nucleophiles for the second and third steps, requiring harsh conditions that can lead to decomposition or other side products. Conversely, starting with the least reactive nucleophile allows you to progressively increase the reactivity of the incoming nucleophile to match the decreasing reactivity of the triazine core.

Recommended Strategy (One-Pot Sequential Synthesis):

  • Order of Addition: Add the nucleophiles in order of increasing reactivity (or nucleophilicity) .

    • Step 1 (0-5 °C): React cyanuric chloride with your least reactive/weakest nucleophile. The highly electrophilic starting material will react cleanly even with a weak nucleophile.[8]

    • Step 2 (Room Temp): Add your nucleophile of intermediate reactivity to the resulting dichloro-triazine.

    • Step 3 (Elevated Temp, e.g., 60 °C): Add your most reactive/strongest nucleophile to drive the final substitution to completion on the least electrophilic monochloro-triazine intermediate.[8]

  • Base and Solvent System: An organic base like N,N-Diisopropylethylamine (DIEA) in a solvent like acetonitrile (ACN) is an excellent system. DIEA is a non-nucleophilic base that effectively scavenges HCl without competing with your amine nucleophiles, and ACN is a polar aprotic solvent that facilitates the reaction but is relatively easy to remove.[8]

  • Monitoring is Key: Use LC-MS or TLC to confirm the consumption of the intermediate at each stage before adding the next nucleophile. This ensures a clean, stepwise reaction and simplifies final purification.

Diagram 2: Troubleshooting Workflow for Triazine Synthesis

cluster_troubleshooting Troubleshooting Steps Start Experiment Start: Triazine Synthesis Issue Side Product Observed? Start->Issue Success Desired Product (High Purity) Issue->Success No Identify Identify Side Product (e.g., NMR, MS) Issue->Identify Yes Hydrolysis Insoluble Precipitate? (Likely Hydrolysis) Identify->Hydrolysis Overreaction Mixture of Substituted Products? (Loss of Selectivity) Identify->Overreaction CheckMoisture Action: Check Moisture - Dry glassware/solvents - Use inert atmosphere Hydrolysis->CheckMoisture Yes CheckpH Action: Check pH - Maintain pH 4-6 - Controlled base addition Hydrolysis->CheckpH Yes CheckTemp Action: Check Temperature - Adhere to temp. windows (0°C, RT, >60°C) - Slow nucleophile addition Overreaction->CheckTemp Yes CheckMoisture->Start Re-run Experiment CheckpH->Start Re-run Experiment CheckTemp->Start Re-run Experiment

Caption: A logical workflow for diagnosing and solving common issues.

References
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Triazines from Cyanuric Chloride.
  • DTIC. (1962). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES.
  • Google Patents. (1979).
  • CORE. (n.d.).
  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507–9522.
  • Li, J., et al. (2022). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review.
  • ARKIVOC. (2012).
  • ACS Publications. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega.
  • ResearchGate. (2012). (PDF)
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines.
  • National Institutes of Health. (2015).
  • ACS Publications. (2021). Scalable Synthetic Strategy for Unsymmetrical Trisubstituted s-Triazines. Organic Letters.
  • ResearchGate. (2013). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Industrial & Engineering Chemistry Research.

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Technical Support Center: Synthesis of N-Substituted Diaminotriazines

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of N-substituted diaminotriazines. These scaffolds are of immense interest in medicinal chemistry and materials science, serving as core structures in a range of biologically active compounds, from anticancer to anti-inflammatory agents.[1][2][3] However, their synthesis is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate common experimental hurdles. We will explore the causality behind synthetic choices, offering troubleshooting guides and detailed protocols to enhance the success and efficiency of your work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. The question-and-answer format is designed to help you quickly diagnose and resolve issues.

Q1: Why is my yield of the desired N-substituted diaminotriazine consistently low?

A1: Low yield is a frequent challenge that can be traced back to several factors, from reaction kinetics to work-up procedures.[4][5] Let's break down the potential culprits:

  • Incomplete Reaction: The reaction may not be reaching completion. This can be due to:

    • Insufficient Reaction Time or Temperature: Some substitutions, especially the third substitution on a triazine ring or reactions with hindered amines, require harsher conditions like prolonged heating or higher temperatures.[6] It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal endpoint.[7]

    • Catalyst Deactivation: In syntheses like nitrile cyclotrimerization, the catalyst (e.g., a Lewis or Brønsted acid) can be "poisoned" by impurities in the reagents or solvent.[8] Using high-purity, anhydrous reagents is essential.

    • Poor Nucleophilicity: Sterically hindered or electron-deficient amines are less reactive nucleophiles and may require more forcing conditions or catalytic activation to react efficiently.[6][9]

  • Side Product Formation: Competing reactions can consume your starting materials, lowering the yield of the desired product. Excessively high temperatures or incorrect stoichiometry can favor the formation of side products like linear oligomers or over-substituted triazines.[8]

  • Sub-optimal pH: For reactions involving amine hydrochlorides or amino acids, maintaining the correct pH is critical.[7] If the medium is too acidic, the amine nucleophile will be protonated and rendered non-reactive. Conversely, a highly basic medium can lead to the decomposition of the triazine starting material.[7]

  • Mechanical Losses During Work-up: The isolation and purification process can be a major source of yield loss.[4] N-substituted diaminotriazines can have poor solubility, leading to incomplete precipitation or losses during filtration and washing steps.[7][10]

Visual Guide: Troubleshooting Low Yields

The following decision tree can help diagnose the root cause of poor yields in your synthesis.

low_yield_troubleshooting start Low Product Yield check_tlc Check TLC of Crude Reaction Mixture start->check_tlc tlc_result Starting Material Present? check_tlc->tlc_result incomplete_rxn Incomplete Reaction tlc_result->incomplete_rxn  Yes side_products Multiple Spots/ Side Products Observed tlc_result->side_products  No optimization Optimize Reaction: - Increase Temperature/Time - Check Catalyst Activity - Verify Reagent Purity - Adjust pH incomplete_rxn->optimization side_products_cause Known Side Products? side_products->side_products_cause optimize_conditions Optimize Conditions: - Lower Temperature - Adjust Stoichiometry - Control Reagent Addition Rate side_products_cause->optimize_conditions  Yes workup_issue Investigate Work-up & Purification side_products_cause->workup_issue  No purification_steps Review: - Precipitation pH & solvent - Extraction efficiency - Recrystallization solvent system - Column chromatography conditions workup_issue->purification_steps synthetic_routes cluster_0 Route 1: From Cyanuric Chloride cluster_1 Route 2: From Cyanoguanidine start1 Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) step1 Add 1st Amine (R1-NH2) Low Temp (0-5 °C) start1->step1 product1 2-Amino-4,6-dichloro-triazine step1->product1 step2 Add 2nd Amine (R2-NH2) RT to Moderate Heat product1->step2 product2 N2,N4-Disubstituted-6-chloro-diaminotriazine step2->product2 start2 Cyanoguanidine step3 React with Nitrile (R-CN) (Often MW-assisted) start2->step3 step4 One-Pot Reaction with: - Aldehyde (R1-CHO) - Amine (R2-NH2) start2->step4 product3 6-Substituted-2,4-diaminotriazine step3->product3 product4 N2,6-Disubstituted-2,4-diaminotriazine step4->product4

Caption: The two primary synthetic pathways to N-substituted diaminotriazines.

Q2: What is the benefit of using microwave-assisted synthesis for these compounds?

A2: Microwave irradiation has become a powerful tool in triazine synthesis for several reasons: * Rate Acceleration: Microwave heating can dramatically reduce reaction times, from many hours or days using conventional heating to just a few minutes. [11]* Improved Yields: The rapid and efficient heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields. * Enabling Difficult Reactions: It is particularly effective for the third substitution on a triazine ring, which is often sluggish under conventional heating. * Green Chemistry: Shorter reaction times and, in some cases, the ability to run reactions under solvent-free conditions align well with the principles of green chemistry. [12] Q3: Once I have synthesized my product, what is a reliable workflow for purification?

A3: Purification can be challenging due to the often-polar nature and low solubility of these compounds. A systematic approach is best.

  • Initial Isolation: The crude product is typically isolated by pouring the reaction mixture into water or crushed ice to precipitate the solid. [13]The solid is then collected by filtration.

  • Washing: The filtered solid should be washed thoroughly with water to remove inorganic salts and then with a non-polar organic solvent (like hexane or ether) to remove non-polar impurities.

  • Recrystallization: This is often the most effective method for purification. Finding a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane) is key.

  • Column Chromatography: If recrystallization is ineffective, flash chromatography is an alternative. However, the polarity of these compounds may require polar eluents (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures), and their poor solubility can make loading the column difficult. [6]5. Purity Confirmation: Purity should be confirmed by HPLC, LC-MS, and NMR spectroscopy. A high-purity product (>98%) is essential for subsequent biological testing.

Visual Guide: General Purification Workflow

purification_workflow start Crude Reaction Mixture precipitation Quench Reaction (e.g., add to ice water) start->precipitation filtration Collect Solid by Filtration precipitation->filtration washing Wash Solid: 1. Water (removes salts) 2. Non-polar solvent (e.g., Hexane) filtration->washing crude_product Crude Dried Product washing->crude_product purification_choice Recrystallization Successful? crude_product->purification_choice Attempt Recrystallization final_product Pure Product (>98%) purification_choice->final_product  Yes chromatography Perform Flash Column Chromatography purification_choice->chromatography  No chromatography->final_product

Caption: A standard workflow for the isolation and purification of diaminotriazines.

Key Experimental Protocols

Protocol 1: Stepwise Synthesis of a N²,N⁴-Disubstituted-6-chloro-1,3,5-triazine-2,4-diamine

This protocol details the synthesis via sequential nucleophilic substitution, emphasizing the critical role of temperature control.

Step 1: Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (10 mmol) in 50 mL of acetone.

  • Cool the flask to 0 °C in an ice-water bath.

  • In a separate beaker, dissolve the first amine (10 mmol) and a base such as K₂CO₃ or NaHCO₃ (10 mmol) in 50 mL of acetone. [13]Cool this solution to 0 °C.

  • Add the cold amine solution dropwise to the stirring cyanuric chloride solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0-5 °C for 4 hours.

  • Monitor the reaction by TLC (e.g., using 20% methanol in chloroform) until the cyanuric chloride spot has disappeared.

  • Pour the reaction mixture onto 500 g of crushed ice.

  • Filter the resulting white precipitate, wash thoroughly with cold water, and dry under vacuum to obtain the mono-substituted product.

Step 2: Synthesis of N²,N⁴-Disubstituted-6-chloro-1,3,5-triazine-2,4-diamine

  • Dissolve the 2-amino-4,6-dichloro-1,3,5-triazine (10 mmol) from Step 1 in 50 mL of a suitable solvent (e.g., THF or acetone).

  • Add the second amine (10 mmol) and a base (e.g., K₂CO₃, 10 mmol).

  • Stir the reaction at room temperature for 24 hours, or gently warm to 40-50 °C if the reaction is sluggish (monitor by TLC). [14]4. Once the starting material is consumed, remove the solvent using a rotary evaporator.

  • Pour the residue onto crushed ice to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane).

Protocol 2: Microwave-Assisted One-Pot Synthesis of 6,N²-Diaryl-1,3,5-triazine-2,4-diamines

This protocol is adapted from efficient, modern methods for library synthesis. [11][15][16]

  • To a microwave process vial, add cyanoguanidine (1 mmol), the desired aromatic aldehyde (1 mmol), the desired arylamine (1 mmol), and 2-butanol (3 mL).

  • Add concentrated hydrochloric acid (0.1 mL).

  • Seal the vial and heat the mixture under microwave irradiation at 100-120 °C for 30-60 minutes. [11]4. Cool the reaction mixture to room temperature. A precipitate of the dihydrotriazine intermediate may form.

  • Add an aqueous solution of NaOH (e.g., 2M) until the mixture is basic (pH > 10). This promotes both the rearrangement and the final dehydrogenative aromatization step. [11][15]6. Heat the mixture again under microwave irradiation at 100-150 °C for another 15-30 minutes.

  • After cooling, add water to the vial and collect the precipitated solid by filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

References

  • Al-Masoudi, N. A., et al. (2011). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. Inorganica Chimica Acta, 374(1), 143-159.
  • Pinheiro, S., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(11), 81-90. [Link]

  • Pinheiro, S., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]

  • Patel, N. B., & Patel, H. R. (2011). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica, 3(6), 428-435. [Link]

  • Junaid, M., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12135-12144. [Link]

  • Konecny, J., et al. (2018). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Molecules, 23(11), 2822. [Link]

  • Junaid, M., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. [Link]

  • El-Reedy, A. M., et al. (2017). Reaction of Thiosemicarbazide with N-Cyanoguanidine: Synthesis of 3,5-Diamino-1-thiocarbamoyl- and 3,5-Diamino-1-thiazol-2-yl-1,2,4-triazoles. ResearchGate. [Link]

  • Unknown Author. Structural characterization of triazines. Chapter 3. [Link]

  • Wong, Y. Z., et al. (2022). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. ResearchGate. [Link]

  • Matin, M. M., et al. (2014). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 19(9), 13839-13854. [Link]

  • Poirier, M., et al. (2019). Identifying Lysophosphatidic Acid Acyltransferase β (LPAAT-β) as the Target of a Nanomolar Angiogenesis Inhibitor from a Phenotypic Screen Using the Polypharmacology Browser PPB2. ResearchGate. [Link]

  • Pons, J., et al. (2017). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 13, 1086-1123. [Link]

  • Junaid, M., et al. (2020). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). ResearchGate. [Link]

  • Wong, Y. Z., et al. (2022). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. European Journal of Medicinal Chemistry, 241, 114645. [Link]

  • Junaid, M., et al. (2021). Design, synthesis, and biological evaluation of new 6, N 2 -diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. ResearchGate. [Link]

  • Junaid, M., et al. (2020). 6, N-2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Monash University. [Link]

  • El-Faham, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100825. [Link]

  • Pospisilova, K., et al. (2019). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Ceska a Slovenska Farmacie, 68(4), 143-149. [Link]

  • Kalinin, D. V., et al. (2018). A new synthesis of amino substituted azolot[17][11]riazines via reaction of N1,N1-dimethyl-N2-azolylformamidines with cyanamide. Monash University. [Link]

  • Kumar, R., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. International Journal of Pharmaceutical Sciences and Research, 8(8), 3234-3254. [Link]

  • Sirion, U., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(4), 949. [Link]

  • Claramunt, R. M., et al. (2004). Green Synthesis and Self-Association of 2,4-Diamino-1,3,5-triazine Derivatives. ResearchGate. [Link]

  • Unknown Author. (2021). Synthesis of 2,4-diamino-1,3,5-triazines via MCR. ResearchGate. [Link]

  • Reddit User. (2023). Help with Low Yield Synthesis. r/Chempros on Reddit. [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529-2538. [Link]

  • Hims, S. W., et al. (1966). Triazines and related products. Part VI. Synthesis and properties of 4-amino-2(2H)-imino-s-triazino[1,2-c]-[6][17]benzotriazines. Journal of the Chemical Society C: Organic, 1966, 1472-1476. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • El-Faham, A., et al. (2020). and tri-substituted s-triazine derivatives. Semantic Scholar. [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529-2538. [Link]

  • Wuest, M., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(1), 162. [Link]

Sources

Technical Support Center: Optimizing Temperature for Selective Substitution on Cyanuric Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyanuric chloride chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of selective nucleophilic aromatic substitution (SNAr) on the 1,3,5-triazine core. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions, with a specific focus on the critical role of temperature in achieving selective mono-, di-, and tri-substitution.

I. Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in cyanuric chloride reactions?

A1: The reactivity of the three chlorine atoms on the cyanuric chloride ring is not identical. The substitution of the first chlorine atom is a rapid process that can often be carried out at low temperatures (0–5 °C)[1][2]. However, the introduction of an electron-donating nucleophile deactivates the remaining chlorine atoms towards subsequent substitution. Consequently, higher temperatures are required to overcome the increased activation energy for the second and third substitutions. This temperature-dependent reactivity is the cornerstone of achieving selective substitution.[3] Without precise temperature control, you risk a mixture of products that are difficult to separate, leading to low yields of your desired compound.

Q2: What are the generally accepted temperature ranges for selective substitution?

A2: While the optimal temperature can vary depending on the nucleophile and solvent system, a widely accepted empirical rule for reactions with amines is as follows:

  • First Substitution (Mono-): 0–5 °C[1]

  • Second Substitution (Di-): 30–50 °C[1]

  • Third Substitution (Tri-): 70–100 °C[1]

It is crucial to understand that these are starting points. The nucleophilicity of your reactant and the solvent choice will significantly influence the required temperature.

Q3: How does the nucleophile's strength affect the reaction temperature?

A3: Highly nucleophilic reagents will react more readily and may require lower temperatures for selective substitution. Conversely, weaker nucleophiles will necessitate higher temperatures to achieve the desired reaction rate. For instance, aliphatic amines are generally more nucleophilic than aromatic amines and will react at lower temperatures. The pKa of the nucleophile can serve as a useful, albeit imperfect, predictor of its reactivity.

Q4: Can I substitute all three chlorines with the same nucleophile at a high temperature from the start?

A4: While technically possible, this approach is generally not recommended if you are aiming for a high yield of the tri-substituted product without the formation of significant side products. A stepwise increase in temperature after the completion of each substitution step allows for greater control over the reaction and typically results in a cleaner product profile. Ramping up the temperature too quickly can lead to incomplete reactions and a complex mixture of mono-, di-, and tri-substituted products.

Q5: What is the role of an acid scavenger, and how does it relate to temperature?

A5: Each substitution reaction liberates a molecule of hydrochloric acid (HCl). This acid can protonate your nucleophile, rendering it non-nucleophilic and halting the reaction. Therefore, an acid scavenger (a base) is essential to neutralize the HCl as it is formed. Common choices include sodium carbonate, sodium bicarbonate, or tertiary amines.[1] The choice of base and its concentration should be carefully considered, as excessive basicity, especially at higher temperatures, can promote unwanted side reactions like hydrolysis of cyanuric chloride.

II. Troubleshooting Guide

Here we address specific issues you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low yield of mono-substituted product; significant amounts of di- and tri-substituted products observed. 1. Temperature too high: The initial reaction temperature exceeded the optimal range for mono-substitution. 2. Poor heat dissipation: In larger-scale reactions, localized "hot spots" can lead to over-reaction. 3. Nucleophile added too quickly: This can also create localized areas of high concentration and heat.1. Maintain strict temperature control: Ensure your reaction vessel is adequately cooled (e.g., in an ice bath) and the temperature is monitored closely. Aim for the lower end of the 0–5 °C range. 2. Improve stirring and cooling: Use a robust overhead stirrer and a well-maintained cooling bath to ensure uniform temperature throughout the reaction mixture. 3. Slow, controlled addition: Add the nucleophile dropwise or via a syringe pump to maintain a low concentration and allow for effective heat dissipation.
Reaction stalls after the first substitution. 1. Insufficient temperature for the second substitution: The activation energy for the second substitution has not been overcome. 2. Nucleophile has been protonated: The acid scavenger may be insufficient or ineffective. 3. Precipitation of the mono-substituted product: The product may be insoluble in the chosen solvent, preventing further reaction.1. Gradually increase the temperature: Once the first substitution is complete (as confirmed by TLC or other analytical methods), slowly raise the temperature to the 30–50 °C range. 2. Check pH and add more base if necessary: Monitor the pH of the reaction mixture. If it becomes acidic, add more of your chosen acid scavenger. 3. Choose a more suitable solvent: Consider a solvent system in which both the starting materials and the intermediate products are soluble. Mixtures of acetone and toluene are often effective.[4]
Significant hydrolysis of cyanuric chloride to cyanuric acid. 1. Presence of water in reagents or solvents: Cyanuric chloride is sensitive to moisture, especially at elevated temperatures.[1] 2. Reaction temperature is too high for the given conditions. 3. pH is too high or too low: Both acidic and strongly basic conditions can accelerate hydrolysis.[5]1. Use anhydrous solvents and reagents: Ensure all your materials are dry before starting the reaction. 2. Optimize temperature: If hydrolysis is a persistent issue, try running the reaction at a slightly lower temperature for a longer period. 3. Maintain optimal pH: Carefully control the addition of your acid scavenger to maintain a neutral or slightly basic pH.
Formation of an insoluble, intractable solid. 1. Polymerization: This can occur if your nucleophile has multiple reactive sites. 2. Insolubility of the product: The fully substituted product may be insoluble in the reaction solvent.1. Protecting group strategy: If your nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure only the desired site reacts. 2. Solvent screening: Experiment with different solvents or solvent mixtures to find one that can solubilize your final product. Dioxane is a solvent in which cyanuric chloride has high solubility.[1]

III. Experimental Protocols & Methodologies

Protocol 1: Stepwise Synthesis of a Di-Substituted Triazine

This protocol outlines a general procedure for the sequential substitution of two different nucleophiles.

Materials:

  • Cyanuric chloride

  • Nucleophile A

  • Nucleophile B

  • Anhydrous acetone

  • Anhydrous toluene

  • Sodium carbonate (or other suitable base)

  • Ice bath

  • Heating mantle with temperature controller

  • Magnetic stirrer or overhead stirrer

  • pH meter or pH paper

Procedure:

  • First Substitution: a. Dissolve cyanuric chloride in a mixture of anhydrous acetone and toluene in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel. b. Cool the solution to 0–5 °C using an ice bath. c. Dissolve Nucleophile A and sodium carbonate in anhydrous acetone. d. Add the solution of Nucleophile A and base dropwise to the cyanuric chloride solution, maintaining the temperature between 0 and 5 °C. e. Monitor the reaction by TLC until the cyanuric chloride is consumed.

  • Second Substitution: a. Once the first substitution is complete, slowly warm the reaction mixture to 40–50 °C. b. Dissolve Nucleophile B and an additional equivalent of sodium carbonate in anhydrous acetone. c. Add the solution of Nucleophile B and base dropwise to the reaction mixture, maintaining the temperature at 40–50 °C. d. Monitor the reaction by TLC until the mono-substituted intermediate is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts. c. Remove the solvent under reduced pressure. d. Purify the crude product by recrystallization or column chromatography.

IV. Visualization of the Process

Diagram 1: Sequential Substitution Workflow This diagram illustrates the temperature-dependent, stepwise nature of nucleophilic substitution on cyanuric chloride.

G CC Cyanuric Chloride Mono Mono-substituted Triazine CC->Mono  Nucleophile 1  0-5 °C Di Di-substituted Triazine Mono->Di  Nucleophile 2  30-50 °C Tri Tri-substituted Triazine Di->Tri  Nucleophile 3  70-100 °C G Start Reaction Outcome? LowYield Low Yield of Desired Product Start->LowYield SideProducts Undesired Side Products Start->SideProducts CheckTemp Verify Temperature Control LowYield->CheckTemp CheckBase Check Acid Scavenger LowYield->CheckBase CheckSolvent Assess Solvent System LowYield->CheckSolvent Hydrolysis Hydrolysis to Cyanuric Acid SideProducts->Hydrolysis If hydrolysis is observed CheckMoisture Use Anhydrous Conditions Hydrolysis->CheckMoisture

Caption: Troubleshooting cyanuric chloride reactions.

V. References

  • SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. (n.d.). DTIC. Retrieved January 17, 2026, from [Link]

  • Cyanuric chloride. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Process for the substitution of chlorine atoms of cyanuric chloride. (1977). Google Patents. Retrieved January 17, 2026, from

  • Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. (2024). RSC Publications. Retrieved January 17, 2026, from [Link]

  • Process for the substitution of chlorine atoms of cyanuric chloride. (1977). Google Patents. Retrieved January 17, 2026, from

  • Cyanuric Acid and Cyanuric Chloride. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Cyanuric Chloride: Properties, Reactions, Production And Uses. (n.d.). Chemcess. Retrieved January 17, 2026, from [Link]

  • SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. (n.d.). troindia. Retrieved January 17, 2026, from [Link]

  • Cyanuric Chloride as chlorination agent. (n.d.). Hive Novel Discourse. Retrieved January 17, 2026, from [Link]

  • Cyanuric chloride: Basic idea, preparation and use in organic synthesis and role of triazine ring. (2020, May 4). YouTube. Retrieved January 17, 2026, from [Link]

  • Role of cyanuric chloride in organic synthesis: A concise overview. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Sensory irritating properties of cyanuric chloride as revealed with plethysmographic method. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2024). Organic & Biomolecular Chemistry. Retrieved January 17, 2026, from [Link]

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen. (n.d.). Journal of the Chemical Society C. Retrieved January 17, 2026, from [Link]

  • Green detection of trace cyanuric acid and free chlorine together via ion chromatography. (2021). SpringerLink. Retrieved January 17, 2026, from [Link]

  • Analysis method for qualitative determination of unknown impurities in cyanuric chloride process by gas chromatography-mass spectrometry. (n.d.). Google Patents. Retrieved January 17, 2026, from

  • Cyanuric chloride CAS N°: 108-77-0. (2001). Retrieved January 17, 2026, from [Link]

  • Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. (2024). RSC Publications. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Green Synthesis of 2,4-Diamino-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: GSD-TS-24DAT-001

Last Updated: January 17, 2026

Introduction and Core Principles

Welcome to the technical support center for the green synthesis of 2,4-diamino-1,3,5-triazine derivatives, commonly known as guanamines. This guide is designed for researchers, chemists, and drug development professionals dedicated to incorporating sustainable, efficient, and environmentally benign methodologies into their synthetic workflows.

The traditional synthesis of these valuable heterocyclic compounds often involves hazardous solvents, harsh reaction conditions, and multi-step procedures starting from precursors like cyanuric chloride.[1][2] Green chemistry principles aim to mitigate these issues by focusing on methods that reduce waste, save energy, and utilize safer materials. The most prominent green approach for guanamine synthesis is the direct cyclocondensation of dicyandiamide (cyanoguanidine) with a corresponding nitrile.[3][4][5][6] This reaction is frequently enhanced by alternative energy sources like microwave irradiation or ultrasound.[2][3][4][5][7]

The core advantages of these green methods include:

  • Reduced Solvent Use: Many protocols are performed under solvent-free (neat) conditions or use green solvents like polyethylene glycol (PEG).[3][4][8][9]

  • Energy Efficiency: Microwave and ultrasound-assisted methods drastically reduce reaction times from hours to minutes, leading to significant energy savings.[4][6][7]

  • Atom Economy: The direct addition reaction maximizes the incorporation of reactant atoms into the final product.

  • Simplified Work-up: Cleaner reactions often lead to simpler purification procedures, reducing solvent use in post-reaction processing.[3][4][5]

This guide will address common issues encountered during these syntheses and provide robust, field-proven solutions.

Troubleshooting Guide: Common Experimental Issues

This section is structured to help you diagnose and resolve common problems in your green guanamine synthesis experiments.

Q1: My reaction yield is very low or I've recovered only starting material. What are the primary causes?

Low or no conversion is a frequent issue that can typically be traced back to reaction parameters or reagent quality.

Potential Cause 1: Insufficient Activation Energy

  • Explanation: The cyclocondensation reaction requires a significant energy input to proceed. In microwave-assisted synthesis, insufficient power or temperature will result in an incomplete reaction. Conventional heating methods may require prolonged reflux times that are often underestimated.

  • Troubleshooting Steps:

    • Verify Microwave Parameters: Ensure your microwave reactor is reaching the target temperature (typically 170-205°C for this reaction).[6] Check that the power setting (e.g., 60-90 W) is appropriate for the vessel size and reaction volume.[6]

    • Increase Reaction Time: If monitoring by Thin Layer Chromatography (TLC), and starting material is still present, incrementally increase the irradiation or heating time. Microwave reactions are often complete in 10-20 minutes, but less reactive nitriles may require longer.[6]

    • Check for Homogeneity: For solid nitriles, poor mixing can lead to localized heating and incomplete reaction. If feasible and safe, adding a minimal amount of a high-boiling, microwave-absorbent green solvent like PEG-400 or DMSO can improve homogeneity and heat transfer.[4][8]

Potential Cause 2: Reagent Purity and Stoichiometry

  • Explanation: The quality of dicyandiamide and the nitrile is critical. Dicyandiamide can degrade over time. Nitriles are susceptible to hydrolysis if exposed to moisture.

  • Troubleshooting Steps:

    • Assess Reagent Quality: Use freshly opened or properly stored dicyandiamide. Ensure your nitrile is pure and dry.

    • Verify Stoichiometry: While a 1:1 molar ratio is typical, some protocols suggest a slight excess of the nitrile may be beneficial. Re-verify your calculations and measurements.

Potential Cause 3: Inactive or Inappropriate Catalyst (if applicable)

  • Explanation: While many guanamine syntheses are catalyst-free, some protocols employ basic or acidic catalysts to improve yields, especially with electron-deficient nitriles. An inappropriate or deactivated catalyst will offer no benefit.

  • Troubleshooting Steps:

    • Catalyst Selection: For reactions involving alcohols as precursors to nitriles, supported metal catalysts like Pt/Al₂O₃ have been used effectively.[10] For direct cyclotrimerization of nitriles, Lewis acids on silica gel supports can be effective.[6]

    • Catalyst Loading & Activity: Ensure the correct catalyst loading is used. If using a reusable catalyst, verify it has not been poisoned or deactivated from previous runs.

Q2: The reaction worked, but I'm struggling with product purification. How can I effectively isolate my guanamine?

Guanamines are often crystalline solids with low solubility in common organic solvents, which can be leveraged for purification.

Potential Issue 1: Removing Unreacted Dicyandiamide

  • Explanation: Unreacted dicyandiamide is a common impurity.

  • Solution:

    • Hot Water Wash: The crude solid product can be boiled with deionized water.[11] The desired guanamine is typically insoluble in hot water, while dicyandiamide and other polar impurities will be removed.

    • Filtration: Filter the hot suspension to isolate the purified product, then wash with additional hot water followed by a solvent like ethanol to aid drying.[11]

Potential Issue 2: Removing Melamine as a Byproduct

  • Explanation: Under certain conditions, dicyandiamide can self-condense to form melamine, a common byproduct.

  • Solution:

    • Solvent Washing: Melamine can be removed by washing the crude product with beta-methoxy ethanol or hot water, where it has some solubility.[11]

    • Recrystallization: If the product has sufficient solubility, recrystallization from a suitable solvent (e.g., benzyl alcohol, dilute acid) can be highly effective for removing impurities.[11]

Q3: My product characterization (NMR, MS) is ambiguous or shows unexpected peaks. What's going on?

Potential Issue: Rotational Isomers (Rotamers)

  • Explanation: A key feature of 2,4-diamino-1,3,5-triazines is the restricted rotation around the C-N bonds connecting the amino groups to the triazine ring.[3][4][12] This can lead to the presence of multiple conformers (rotamers) in solution at room temperature, which will appear as separate sets of peaks in the NMR spectrum, complicating interpretation.

  • Troubleshooting & Confirmation:

    • Variable Temperature (VT) NMR: This is the definitive method to confirm the presence of rotamers. As the sample is heated in the NMR spectrometer, the rate of rotation increases. At a sufficiently high temperature (the coalescence temperature), the separate peaks for the rotamers will broaden and merge into a single, averaged signal.[3][4]

    • 2D-EXSY NMR: A 2D Exchange Spectroscopy experiment can also confirm that the different sets of signals are from species that are interconverting, which is characteristic of rotamers.[12]

Experimental Workflows & Protocols

General Workflow for Green Guanamine Synthesis

The following diagram outlines the typical workflow for a microwave-assisted green synthesis of a 2,4-diamino-1,3,5-triazine derivative.

G_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Combine Dicyandiamide & Nitrile in MW Vessel Seal 2. Seal Vessel Reagents->Seal MW 3. Microwave Irradiation (e.g., 180°C, 15 min) Seal->MW Cool 4. Cool to RT (Precipitate Forms) MW->Cool Filter 5. Filter Crude Solid Cool->Filter Wash 6. Wash with Hot Water & Ethanol Filter->Wash Dry 7. Dry Under Vacuum Wash->Dry Analysis 8. Characterize Product (NMR, MS, m.p.) Dry->Analysis

Caption: General workflow for microwave-assisted guanamine synthesis.

Protocol 1: Microwave-Assisted Synthesis of 6-Phenyl-2,4-diamino-1,3,5-triazine

This protocol is adapted from established green chemistry procedures.[3][4][5]

Materials & Equipment:

  • Dicyandiamide (Cyanoguanidine)

  • Benzonitrile

  • Microwave synthesis reactor with appropriate pressure-rated glass vessels

  • Magnetic stir bars

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • To a 10 mL microwave reaction vessel, add dicyandiamide (e.g., 1.26 g, 15 mmol) and benzonitrile (e.g., 1.55 g, 15 mmol).

  • Add a magnetic stir bar and securely seal the vessel.

  • Place the vessel in the microwave reactor cavity.

  • Irradiate the mixture with stirring at a target temperature of 180°C for 15 minutes.

  • After the irradiation is complete, allow the vessel to cool to room temperature. A solid precipitate should form.

  • Collect the crude solid product by vacuum filtration.

  • Transfer the solid to a beaker and add 50 mL of deionized water. Heat the suspension to boiling with stirring for 10 minutes.

  • Filter the hot mixture, collecting the solid product. Wash the filter cake with an additional 20 mL of hot water, followed by 20 mL of cold ethanol.

  • Dry the purified white solid in a vacuum oven to yield 6-phenyl-2,4-diamino-1,3,5-triazine.

Frequently Asked Questions (FAQs)

Q1: What are the best "green" solvents if my reaction requires one? If a solvent is necessary to homogenize the reaction mixture, high-boiling, low-toxicity, and biodegradable solvents are preferred. Polyethylene glycol 400 (PEG-400) has been shown to be an excellent and reusable medium for this synthesis, effectively replacing hazardous solvents like cellosolves.[8][9] Dimethyl sulfoxide (DMSO) can also be used in minimal amounts, though its disposal requires more care.[4]

Q2: Can I use ultrasound instead of microwaves? Yes, ultrasound-assisted synthesis (sonochemistry) is another effective green alternative. Sonication can promote reactions efficiently, often in aqueous media and at lower temperatures than conventional heating.[2][7] For example, some triazine syntheses are complete within 30-35 minutes under ultrasonic conditions at room temperature, outperforming methods that require hours of reflux.[7]

Q3: My nitrile has a low boiling point. How can I use it in a high-temperature microwave reaction? This is a primary advantage of using a sealed-vessel microwave reactor. The sealed environment allows the internal pressure to build, raising the boiling point of the volatile reactant and enabling the reaction to reach the required high temperature for cyclization. Always ensure you are using pressure-rated vessels and operating within the safety limits of your equipment.

Q4: How do I know if my reaction is complete? The most reliable method is to monitor the reaction's progress by taking small aliquots (if safe and feasible) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. Spot the aliquot against the starting materials. The disappearance of the limiting reagent spot and the appearance of a new product spot indicate conversion.

Q5: Are there catalyst-free methods available? Yes, the most common green method for synthesizing 2,4-diamino-1,3,5-triazines from dicyandiamide and nitriles is often performed without any catalyst, relying on thermal energy (from microwaves or conventional heating) to drive the reaction.[3][13]

Troubleshooting Decision Tree

If you encounter low product yield, follow this decision tree to diagnose the issue.

G_Troubleshoot Start Low Product Yield Check_Conversion Was starting material consumed (TLC/LC-MS)? Start->Check_Conversion No_Conversion Incomplete Reaction Check_Conversion->No_Conversion No Yes_Conversion High Loss During Work-up/Purification Check_Conversion->Yes_Conversion Yes Check_Temp Was reaction temp/power sufficient? No_Conversion->Check_Temp Increase_Temp ACTION: Increase Temp/Power/ Time Check_Temp->Increase_Temp No Check_Reagents Are reagents pure & dry? Check_Temp->Check_Reagents Yes Purify_Reagents ACTION: Use fresh/purified reagents Check_Reagents->Purify_Reagents No Check_Solubility Is product soluble in wash solvent? Yes_Conversion->Check_Solubility Change_Solvent ACTION: Use less polar wash solvent (e.g., cold water) Check_Solubility->Change_Solvent Yes Check_Precipitation Was precipitation from solution incomplete? Check_Solubility->Check_Precipitation No Optimize_Precip ACTION: Cool longer, add anti-solvent, check pH Check_Precipitation->Optimize_Precip Yes

Caption: Decision tree for troubleshooting low yield in guanamine synthesis.

References

  • Al-Masoudi, N. A., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28, 1039-1045. [Link]

  • Traore, F., et al. (2022). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. Molecules, 27(19), 6649. [Link]

  • Lage, E., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. ResearchGate. [Link]

  • Kouyate, B., et al. (2022). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. [Link]

  • Kumar, P., et al. (2018). Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology. Catalysis Science & Technology. [Link]

  • Claramunt, R. M., et al. (2011). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Arkivoc. [Link]

  • Abdelgawad, M. A., et al. (2024). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. Scientific Reports, 14(1), 15467. [Link]

  • Foces-Foces, C., et al. (2003). Microwave Assisted Synthesis of 2,4,6-tris(pyrazolylamino)-1,3,5-triazines. ResearchGate. [Link]

  • Yin, L. H., & Dolzhenko, A. V. (2020). Polyethylene Glycol 400 as a Green Solvent for the Synthesis of 6‐Substituted Guanamines. ChemistrySelect, 5(39), 12215-12219. [Link]

  • Claramunt, R. M., et al. (2011). Green synthesis of 1,3,5-triazines with applications in supramolecular chemistry and materials chemistry. ResearchGate. [Link]

  • Szychowski, K. A., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences, 25(11), 6062. [Link]

  • Wróblewska, A., et al. (2023). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Scientific Reports, 13(1), 10118. [Link]

  • Kiseleva, A. Y., et al. (2024). Green Synthesis of the Triazine Derivatives and their Application for the Benign Electrocatalytic Reaction of Nitrate Reduction to Ammonia. Chemistry – A European Journal. [Link]

  • Kiseleva, A. Y., et al. (2024). Green Synthesis of the Triazine Derivatives and their Application for the Benign Electrocatalytic Reaction of Nitrate Reduction to Ammonia. ResearchGate. [Link]

  • Al-Hourani, B. J., et al. (2022). Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. Molecules, 27(19), 6649. [Link]

  • Thurston, J. T. (1954). Preparation of guanamines.
  • Yin, L. H., & Dolzhenko, A. V. (2020). Synthesis of 6-substituted guanamines 6. ResearchGate. [Link]

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Validation & Comparative

A Comparative Analysis of EGFR Inhibitors: Positioning 6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine in the Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC). The clinical success of EGFR tyrosine kinase inhibitors (TKIs) has been a landmark in personalized medicine. This guide provides a comparative analysis of established EGFR inhibitors across different generations and situates the novel compound, 6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine, within this evolving therapeutic paradigm. While extensive public data on this specific triazine derivative is emerging, its structural motif is a well-recognized pharmacophore in kinase inhibitor development, allowing for a putative comparison based on established principles.[1][2][3]

The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[1] In several cancers, aberrant EGFR signaling, often due to activating mutations in the kinase domain, leads to uncontrolled cell growth. The most common of these mutations are exon 19 deletions and the L858R point mutation in exon 21.[4][5][6]

The development of EGFR TKIs has revolutionized the treatment of EGFR-mutant NSCLC. These small molecules competitively bind to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling.[7][8][9] However, the journey of EGFR inhibitors has been marked by the continuous challenge of acquired resistance.

The Evolution of EGFR Inhibitors: A Generational Overview

EGFR inhibitors are broadly classified into three generations, each developed to address the limitations of its predecessor, primarily acquired resistance. A fourth generation is now emerging to tackle the latest resistance mechanisms.

First-Generation EGFR TKIs: The Pioneers

Gefitinib and erlotinib are the trailblazers in this class.[4][9] They are reversible inhibitors that show significant efficacy in patients with activating EGFR mutations.[8] However, their effectiveness is limited by the emergence of the "gatekeeper" T790M mutation in exon 20, which accounts for 50-60% of acquired resistance cases.[10] The T790M mutation increases the affinity of the receptor for ATP, reducing the potency of these competitive inhibitors.[11][12]

Second-Generation EGFR TKIs: Irreversible Inhibition

To overcome the resistance conferred by the T790M mutation, second-generation inhibitors like afatinib and dacomitinib were developed. These agents form a covalent, irreversible bond with the EGFR kinase domain.[13][14] While showing activity against some EGFR mutations, their clinical success in T790M-positive patients was limited due to dose-limiting toxicities arising from the simultaneous inhibition of wild-type (WT) EGFR.[15] However, in head-to-head trials against first-generation TKIs in treatment-naïve patients, afatinib demonstrated improved progression-free survival (PFS).[16][17][18][19]

Third-Generation EGFR TKIs: Targeting the T790M Mutation

The third generation, exemplified by osimertinib, was specifically designed to be mutant-selective, potently inhibiting EGFR with the T790M resistance mutation while sparing WT EGFR.[20][21] This selectivity translates to a better safety profile and significant clinical efficacy in patients who have progressed on first- or second-generation TKIs.[7][21] Osimertinib has also demonstrated superior overall survival compared to first-generation inhibitors in the first-line setting for EGFR-mutated NSCLC.[22] However, resistance to third-generation inhibitors inevitably emerges, most commonly through the C797S mutation.[23][24][25] This mutation prevents the covalent binding of irreversible inhibitors.[20][26]

Fourth-Generation and Novel EGFR Inhibitors: The Next Frontier

The C797S mutation has spurred the development of fourth-generation inhibitors and other novel strategies.[23] These include allosteric inhibitors that do not compete with ATP and compounds that can inhibit EGFR regardless of the C797S status.[27]

This compound: A Putative Novel EGFR Inhibitor

While specific preclinical and clinical data for this compound are not extensively available in the public domain, its chemical scaffold is of significant interest. The 1,3,5-triazine core is a known pharmacophore for kinase inhibitors, and various derivatives have been investigated as potential anticancer agents, including as EGFR inhibitors.[1][2][3]

Based on its structure, this compound is hypothesized to function as an ATP-competitive inhibitor of the EGFR kinase domain. The diaminotriazine moiety can form key hydrogen bond interactions within the hinge region of the ATP-binding pocket, a common feature of many kinase inhibitors. The fluorophenyl group likely occupies a hydrophobic pocket, contributing to its binding affinity and selectivity.

Comparative Performance of EGFR Inhibitors

The following table summarizes the key characteristics and clinical performance of representative EGFR inhibitors from each generation.

FeatureFirst-Generation (Gefitinib/Erlotinib)Second-Generation (Afatinib)Third-Generation (Osimertinib)Putative Profile: this compound
Mechanism of Action Reversible, ATP-competitiveIrreversible, covalent binderIrreversible, covalent binderPutative: Reversible/Irreversible, ATP-competitive
Primary Target(s) Activating EGFR mutations (e.g., Exon 19 del, L858R)Activating EGFR mutations, Pan-ErbB familyActivating EGFR mutations, T790M resistance mutationPutative: Activating EGFR mutations, potentially T790M
Selectivity for Mutant vs. WT EGFR ModerateLow (also inhibits WT)High (spares WT)To be determined
Key Resistance Mechanism T790M mutation[10]T790M mutation[10]C797S mutation[23][24][25]To be determined
Median PFS (First-Line vs. Chemo) ~9-11 months~11 months[16]~18.9 months[22]Not available
Common Adverse Events Rash, diarrhea[28]Rash, diarrhea (often more severe)[16][19][28]Rash, diarrhea (generally milder)[29]To be determined

Visualizing the EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling cascade and the points of inhibition by various TKIs.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus cluster_inhibitors EGFR Inhibitors EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation FirstGen 1st Gen (Gefitinib, Erlotinib) FirstGen->EGFR Inhibition SecondGen 2nd Gen (Afatinib) SecondGen->EGFR Inhibition ThirdGen 3rd Gen (Osimertinib) ThirdGen->EGFR Inhibition Triazine 6-(2-Fluorophenyl)- 1,3,5-triazine-2,4-diamine (Putative) Triazine->EGFR Inhibition WesternBlot_Workflow A Cell Culture (e.g., PC-9, H1975) B Treatment with This compound A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Antibody Incubation (Primary & Secondary) E->F G Chemiluminescent Detection F->G H Data Analysis (Band Densitometry) G->H

Caption: Workflow for Western Blot analysis of EGFR signaling.

Conclusion and Future Directions

The development of EGFR inhibitors is a testament to the power of targeted therapy in oncology. Each generation of inhibitors has provided valuable clinical benefits while also revealing new mechanisms of resistance. While established inhibitors like gefitinib, afatinib, and particularly osimertinib have well-defined roles in the clinic, the search for novel agents continues.

Compounds like this compound, based on promising chemical scaffolds, represent the next wave of potential therapeutics. Rigorous preclinical evaluation, as outlined in the experimental protocols, is essential to characterize their potency, selectivity, and ability to overcome known resistance mechanisms. As our understanding of the complexities of EGFR signaling and resistance evolves, so too will the arsenal of inhibitors designed to combat this challenging disease.

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A Comprehensive Comparative Guide to the Structure-Activity Relationship of Benzotriazine di-N-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of benzotriazine di-N-oxides, a prominent class of hypoxia-activated prodrugs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern their efficacy, the experimental methodologies for their evaluation, and a comparative analysis against alternative therapies. Our focus is on synthesizing technical data with field-proven insights to deliver a self-validating and authoritative resource.

The Benzotriazine di-N-Oxide Core: Exploiting Tumor Hypoxia

Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, a phenomenon known as tumor hypoxia.[1] Hypoxic cells are notoriously resistant to conventional radiotherapy and chemotherapy.[2] Benzotriazine di-N-oxides are ingeniously designed to turn this therapeutic obstacle into an opportunity.[1]

Mechanism of Hypoxic Selectivity and Activation

The cornerstone of the benzotriazine di-N-oxide mechanism is its bioreductive activation under hypoxic conditions.[1] In oxygen-deprived environments, intracellular one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, convert the di-N-oxide to a highly reactive radical anion.[3] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile redox cycle, sparing healthy, well-oxygenated tissues.[3] However, under hypoxia, this radical persists, leading to the generation of DNA-damaging species, primarily hydroxyl and benzotriazinyl radicals, which cause cytotoxic DNA strand breaks.[1][4]

cluster_normoxia Normoxic Conditions (Healthy Tissue) cluster_hypoxia Hypoxic Conditions (Tumor Microenvironment) Parent_Drug_N Benzotriazine di-N-Oxide (Inactive Prodrug) Radical_N Radical Anion Parent_Drug_N->Radical_N One-electron reductases Radical_N->Parent_Drug_N Rapid Re-oxidation (Futile Cycle) Oxygen_N Oxygen (O2) Parent_Drug_H Benzotriazine di-N-Oxide (Inactive Prodrug) Radical_H Radical Anion Parent_Drug_H->Radical_H One-electron reductases DNA_Damage DNA Strand Breaks (Cytotoxicity) Radical_H->DNA_Damage Generation of DNA-damaging radicals

Caption: Mechanism of hypoxic activation of benzotriazine di-N-oxides.

Rationale for Derivatization: Beyond Tirapazamine

Tirapazamine (TPZ), the prototypical benzotriazine di-N-oxide, demonstrated the therapeutic potential of this class but also exhibited limitations in clinical trials, including suboptimal efficacy and dose-limiting toxicities.[2][5] This spurred the development of second-generation analogs with the primary goals of:

  • Enhancing Potency and Hypoxic Selectivity: To maximize tumor cell killing while minimizing off-target effects.

  • Improving Pharmacokinetic Properties: Optimizing solubility, distribution, and metabolism for better tumor penetration.

  • Modulating Redox Properties: Fine-tuning the one-electron reduction potential to optimize the balance between activation in hypoxia and inactivation in normoxia.

Comparative Analysis of Benzotriazine di-N-Oxide Analogs

The biological activity of benzotriazine di-N-oxides is exquisitely sensitive to the nature and position of substituents on the benzotriazine ring. A critical parameter in this SAR is the one-electron reduction potential (E(1)), which is a measure of the compound's electron affinity.[6][7]

The Influence of Substituents on Activity

Systematic variation of substituents at the 5-, 6-, 7-, and 8-positions has revealed key SAR trends[7][8]:

  • Electron-withdrawing groups (e.g., halogens, -CF3) generally increase the E(1) (make it less negative), leading to increased aerobic cytotoxicity.[7][8] This is because a higher reduction potential facilitates futile redox cycling in the presence of oxygen.

  • Hypoxic cytotoxicity also tends to increase with a higher E(1), but a therapeutic window exists.[7][8] The optimal hypoxic cytotoxicity ratio (HCR), a measure of selectivity, is often achieved with weakly electron-donating or neutral substituents that maintain a moderately negative E(1).[7][8]

  • Substituents at the 3-position also play a crucial role. While tirapazamine has a 3-amino group, analogs lacking this substituent have shown promising activity.[6]

The following table summarizes the experimental data for a selection of benzotriazine di-N-oxide analogs, comparing their physicochemical properties and biological activities.

CompoundSubstituent(s)E(1) (mV) vs. NHEHypoxic IC50 (µM)Aerobic IC50 (µM)Hypoxic Cytotoxicity Ratio (HCR)Reference
Tirapazamine (TPZ) 3-NH2-4560.351234[7][8]
SN30000 7-morpholino-propoxy-~0.08>10>125[9][10]
SR 4482 None at C3-More toxic than TPZ--[6]
Analog 1 7-Cl-3980.181056[7][8]
Analog 2 7-F-4110.181161[7][8]
Analog 3 8-CF3-3720.2225112[7][8]
Analog 4 7-CH3-4950.613557[7][8]
Analog 5 7-OCH3-5101.15853[7][8]
Head-to-Head: Tirapazamine vs. SN30000

SN30000 is a second-generation analog designed for improved tumor penetration and efficacy.[9][10] Preclinical studies have demonstrated its superiority over tirapazamine:

  • Higher Potency and Selectivity: SN30000 exhibits greater hypoxic potency and a higher HCR than tirapazamine in various tumor cell lines.[9][10]

  • Improved Pharmacokinetics: SN30000 has superior plasma pharmacokinetics and faster diffusion through multicellular layers, suggesting better penetration into hypoxic tumor regions.[9][10]

  • Enhanced In Vivo Efficacy: In xenograft models, SN30000 has shown greater activity than tirapazamine, both as a standalone agent and in combination with radiation.[9][10]

Benchmarking Against Alternative Hypoxia-Activated Prodrugs

While benzotriazine di-N-oxides are a leading class of hypoxia-activated prodrugs, other chemical scaffolds are also under investigation. A notable alternative is the class of nitroaromatic compounds, such as TH-302 (evofosfamide) .

  • Mechanism of Action: TH-302 is a 2-nitroimidazole-based prodrug that, upon reduction in hypoxic conditions, releases a DNA cross-linking agent (a bromo-isophosphoramide mustard).[3] This contrasts with the radical-mediated DNA strand breaks induced by benzotriazine di-N-oxides.

  • Comparative Efficacy: Both classes of drugs show significant hypoxic selectivity. However, prodrugs that generate DNA interstrand cross-links, like TH-302, may be more effective in tumors with deficiencies in homologous recombination repair, a key pathway for fixing such lesions.[3]

Experimental Protocols for SAR Evaluation

The rigorous evaluation of benzotriazine di-N-oxide analogs relies on a suite of specialized in vitro assays. Here, we provide detailed protocols for two fundamental experiments.

Clonogenic Survival Assay for Hypoxic Cytotoxicity

This assay is the gold standard for determining the ability of a single cell to proliferate indefinitely and form a colony after treatment with a cytotoxic agent.

Causality Behind Experimental Choices:

  • Single-Cell Suspension: Essential to ensure that each colony originates from a single cell.

  • Hypoxic Incubation: Critical for activating the prodrugs and assessing their selective toxicity. Gas-tight chambers with a specific low-oxygen gas mixture are used to mimic the tumor microenvironment.

  • Varying Cell Seeding Densities: Necessary to obtain a countable number of colonies across a range of drug concentrations and radiation doses.

  • Fixation and Staining: Allows for the clear visualization and counting of colonies.

Step-by-Step Protocol:

  • Cell Culture: Maintain the desired cancer cell line in exponential growth in complete culture medium.

  • Cell Harvesting: Create a single-cell suspension by trypsinization.

  • Cell Counting: Determine the cell concentration using a hemocytometer or automated cell counter.

  • Plating: Seed a predetermined number of cells into 6-well plates. The number of cells plated per well is adjusted based on the expected toxicity of the treatment to yield approximately 50-100 colonies per well.

  • Drug Treatment: Allow cells to attach for 4-6 hours. Then, replace the medium with fresh medium containing the desired concentrations of the benzotriazine di-N-oxide analog.

  • Hypoxic Incubation: Place the plates in a gas-tight hypoxic chamber and flush with a certified gas mixture (e.g., 5% CO2, 95% N2, <10 ppm O2) for a specified duration (typically 2-4 hours).

  • Recovery: After the hypoxic incubation, replace the drug-containing medium with fresh, drug-free medium and return the plates to a standard normoxic incubator (37°C, 5% CO2).

  • Colony Formation: Incubate the plates for 7-14 days, allowing sufficient time for colonies to form.

  • Fixation and Staining: Aspirate the medium, wash with phosphate-buffered saline (PBS), and fix the colonies with a methanol-based fixative. Stain with a solution such as crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

cluster_workflow Clonogenic Survival Assay Workflow Start Start with Exponentially Growing Cells Harvest Harvest and Create Single-Cell Suspension Start->Harvest Plate Plate Cells in 6-Well Plates Harvest->Plate Treat Treat with Benzotriazine di-N-Oxide Analogs Plate->Treat Hypoxia Incubate under Hypoxic Conditions Treat->Hypoxia Recover Replace with Fresh Medium and Incubate under Normoxic Conditions Hypoxia->Recover Fix_Stain Fix and Stain Colonies Recover->Fix_Stain Count Count Colonies (>50 cells) Fix_Stain->Count Analyze Calculate Surviving Fraction Count->Analyze End End Analyze->End

Caption: Workflow for the clonogenic survival assay.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage Assessment

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Causality Behind Experimental Choices:

  • Embedding in Agarose: Immobilizes the cells on a microscope slide.

  • Lysis: Removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Electrophoresis: The negatively charged DNA fragments migrate towards the anode. The extent of migration (the "comet tail") is proportional to the amount of DNA damage.

  • Alkaline vs. Neutral Conditions: The alkaline comet assay detects both single and double-strand breaks, while the neutral version is more specific for double-strand breaks.

  • Fluorescent Staining: Allows for visualization and quantification of the DNA "comets".

Step-by-Step Protocol:

  • Cell Treatment: Treat a single-cell suspension with the benzotriazine di-N-oxide analog under hypoxic conditions for a defined period.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing detergent and high salt) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding (for alkaline comet assay): Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. The fragmented DNA will migrate out of the nucleus, forming a "comet tail".

  • Neutralization: Wash the slides with a neutralization buffer.

  • Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail moment, which is the product of the tail length and the fraction of DNA in the tail).

cluster_workflow Comet Assay Workflow Start Start with Treated Single-Cell Suspension Embed Embed Cells in Low-Melting-Point Agarose on a Slide Start->Embed Lyse Lyse Cells to Form Nucleoids Embed->Lyse Unwind Unwind DNA in Alkaline Buffer Lyse->Unwind Electrophoresis Perform Electrophoresis Unwind->Electrophoresis Neutralize_Stain Neutralize and Stain DNA Electrophoresis->Neutralize_Stain Visualize Visualize and Analyze Comets with Fluorescence Microscopy Neutralize_Stain->Visualize End End Visualize->End

Caption: Workflow for the comet assay.

Conclusion and Future Perspectives

The structure-activity relationship of benzotriazine di-N-oxides is a well-defined field, with the one-electron reduction potential serving as a key determinant of both hypoxic efficacy and aerobic toxicity. The development of second-generation analogs like SN30000, with improved potency and pharmacokinetic profiles, underscores the potential of this class of compounds. Future research will likely focus on further refining the therapeutic index, exploring novel combination therapies, and developing predictive biomarkers to identify patient populations most likely to benefit from these hypoxia-activated prodrugs. The robust experimental methodologies outlined in this guide are essential for the continued advancement of this promising area of cancer drug discovery.

References

  • Hicks, K. O., et al. (2010). Pharmacokinetic/Pharmacodynamic Modeling Identifies SN30000 and SN29751 as Tirapazamine Analogues with Improved Tissue Penetration and Hypoxic Cell Killing in Tumors. Clinical Cancer Research, 16(20), 4946-4957. [Link]

  • PubMed. (2010). Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogues with improved tissue penetration and hypoxic cell killing in tumors. PubMed. [Link]

  • Zeman, E. M., et al. (1989). Structure-activity Relationships for Benzotriazine di-N-oxides. International Journal of Radiation Oncology, Biology, Physics, 16(4), 977-981. [Link]

  • Hay, M. P., et al. (2003). Structure-Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Analogues of Tirapazamine. Journal of Medicinal Chemistry, 46(1), 169-182. [Link]

  • PubMed. (2003). Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine. PubMed. [Link]

  • Taylor & Francis Online. (Date unavailable). Tirapazamine – Knowledge and References. Taylor & Francis Online. [Link]

  • Hunter, F. W., et al. (2012). Homologous recombination repair-dependent cytotoxicity of the benzotriazine di-N-oxide CEN-209: comparison with other hypoxia-activated prodrugs. Biochemical Pharmacology, 83(5), 574-585. [Link]

  • Wikipedia. (Date unavailable). Tirapazamine. Wikipedia. [Link]

  • ResearchGate. (Date unavailable). Structure of tirapazamine (TPZ) and the mechanism of its hypoxic toxicity. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Validating the Anticancer Efficacy of Novel 2,4-diamino-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating workflow. For this guide, we will use a hypothetical novel compound, "TRZ-42," as our candidate molecule and compare its performance against Methotrexate, a well-established dihydrofolate reductase (DHFR) inhibitor, given that the 1,3,5-triazine scaffold is a common feature in antifolate drugs.

Introduction: The Rationale for Targeting Folate Metabolism

The 1,3,5-triazine scaffold is of significant interest in oncology. Many derivatives function as potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Cancer cells, with their high proliferation rates, have an elevated demand for these precursors, making DHFR an attractive and validated target for chemotherapy. Our objective is to determine if TRZ-42 exhibits superior potency and selectivity compared to established inhibitors like Methotrexate.

Phase 1: Primary Validation - In Vitro Cytotoxicity Screening

The first critical step is to determine the concentration-dependent cytotoxic effect of TRZ-42 on cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of TRZ-42 and Methotrexate (e.g., from 0.01 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the various drug concentrations. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 72 hours. This duration allows for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the drug that inhibits 50% of cell growth).

Data Summary: Comparative Cytotoxicity (IC₅₀)
CompoundCell LineIC₅₀ (µM)
TRZ-42 (Novel Compound) MCF-71.2
Methotrexate (Comparator)MCF-74.5
Doxorubicin (Positive Control)MCF-70.8

This is representative data. Actual results will vary based on the specific derivative and cell line.

Workflow for In Vitro Screening

G cluster_setup Experiment Setup cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture & Seed MCF-7 Cells Treatment 3. Treat Cells (72h) Cell_Culture->Treatment Compound_Prep 2. Prepare Serial Dilutions (TRZ-42, Methotrexate) Compound_Prep->Treatment MTT_Add 4. Add MTT Reagent (4h) Treatment->MTT_Add Solubilize 5. Solubilize Formazan MTT_Add->Solubilize Read_Plate 6. Measure Absorbance (570 nm) Solubilize->Read_Plate Calculate_IC50 7. Calculate IC50 Values Read_Plate->Calculate_IC50

Caption: Workflow for determining IC₅₀ via MTT assay.

Phase 2: Mechanistic Validation - Elucidating the Mode of Action

Observing cytotoxicity is the first step. Understanding how TRZ-42 induces cell death is crucial. We will investigate its effect on the cell cycle and its ability to induce apoptosis (programmed cell death).

A. Cell Cycle Analysis via Flow Cytometry

Antifolates typically cause an arrest in the S-phase of the cell cycle due to the depletion of nucleotides required for DNA synthesis. We will use propidium iodide (PI) staining to verify this mechanism.

  • Treatment: Seed MCF-7 cells in 6-well plates and treat them with TRZ-42 and Methotrexate at their respective IC₅₀ concentrations for 24 hours.

  • Harvesting: Harvest the cells by trypsinization, wash with cold Phosphate-Buffered Saline (PBS), and collect the cell pellets.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

  • Acquisition: Analyze the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Analysis: Deconvolute the resulting histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

B. Apoptosis Assay via Annexin V/PI Staining

To confirm that cell death occurs via apoptosis, we use a dual-staining method with Annexin V and Propidium Iodide. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a membrane-impermeant dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Treatment: Treat MCF-7 cells with TRZ-42 and Methotrexate at their IC₅₀ concentrations for 48 hours.

  • Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Acquisition: Analyze the stained cells by flow cytometry within one hour. The analysis distinguishes four populations:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Data Summary: Mechanistic Assays
Treatment (at IC₅₀)% Cells in S-Phase% Early Apoptotic Cells% Late Apoptotic Cells
Vehicle Control18%2.1%1.5%
TRZ-42 (Novel Compound) 45% 25.6% 15.3%
Methotrexate (Comparator)38%18.9%10.2%

This representative data suggests TRZ-42 is more effective at inducing S-phase arrest and apoptosis than Methotrexate at their respective IC₅₀ concentrations.

Phase 3: Target Engagement - Validating DHFR Inhibition

The ultimate proof of mechanism for an antifolate drug is demonstrating its direct inhibition of the DHFR enzyme. This can be accomplished through a cell-free enzymatic assay.

DHFR Inhibition Pathway

G cluster_pathway Folate Metabolism & DHFR Inhibition DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_Synth Purine & Thymidylate Synthesis (DNA/RNA) THF->DNA_Synth Essential Cofactor DHFR->THF Product TRZ42 TRZ-42 / Methotrexate TRZ42->DHFR Inhibition

Caption: Inhibition of DHFR blocks the synthesis of DNA precursors.

Experimental Protocol: Cell-Free DHFR Enzymatic Assay

This assay measures the decrease in absorbance at 340 nm as the cofactor NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolate.

  • Reagents: Prepare a reaction buffer containing recombinant human DHFR enzyme, the substrate dihydrofolate, and the cofactor NADPH.

  • Inhibitor Addition: Add varying concentrations of TRZ-42 or Methotrexate to the reaction wells.

  • Initiation: Initiate the reaction by adding the enzyme or substrate.

  • Kinetic Reading: Immediately measure the absorbance at 340 nm every 30 seconds for 15-30 minutes using a UV-Vis spectrophotometer.

  • Analysis: Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve). Determine the IC₅₀ of the inhibitor by plotting the reaction rate against the inhibitor concentration.

Data Summary: Enzymatic Inhibition
CompoundTargetIC₅₀ (nM)
TRZ-42 (Novel Compound) DHFR5.2
Methotrexate (Comparator)DHFR15.8

This representative data indicates that TRZ-42 is a more potent direct inhibitor of the DHFR enzyme in a cell-free system compared to Methotrexate.

Conclusion and Future Directions

The collective data from this three-phase validation workflow provides strong evidence for the anticancer activity of the novel 2,4-diamino-1,3,5-triazine derivative, TRZ-42. The results indicate that TRZ-42:

  • Exhibits superior cytotoxicity against the MCF-7 cancer cell line compared to the established drug Methotrexate.

  • Functions mechanistically by inducing S-phase cell cycle arrest and promoting apoptosis more effectively than the comparator.

  • Acts as a more potent direct inhibitor of the target enzyme, DHFR.

These findings establish TRZ-42 as a promising candidate for further preclinical development. The next logical steps would involve selectivity screening against non-cancerous cell lines (e.g., MCF-10A) to establish a therapeutic window, followed by in vivo efficacy studies in xenograft mouse models to assess its performance in a physiological context.

References

  • Title: Design, Synthesis and Biological Evaluation of Novel 2,4-Diamino-1,3,5-triazine Derivatives as Potent Dihydrofolate Reductase (DHFR) Inhibitors. Source: Molecules. URL: [Link]

  • Title: A review on 1,3,5-triazine derivatives as a privileged scaffold in medicinal chemistry. Source: European Journal of Medicinal Chemistry. URL: [Link]

  • Title: Dihydrofolate Reductase as a Therapeutic Target. Source: Mount Sinai. URL: [Link]

  • Title: Cell cycle regulation as a target for cancer therapy. Source: Nature Reviews Cancer. URL: [Link]

  • Title: Annexin V/Propidium Iodide (PI) Apoptosis Assay. Source: Bio-Rad. URL: [Link]

Comparative Analysis of Pyridyl Diaminotriazine-Based Complexes in Platinum(II) Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Mechanism, and Performance

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a paramount objective. Platinum-based drugs, such as cisplatin and carboplatin, have long been cornerstones of cancer treatment, primarily through their interaction with DNA. However, their clinical utility is often hampered by issues of toxicity and acquired resistance. This has spurred the development of new platinum complexes with alternative ligand systems designed to modulate their pharmacological profiles.

This guide presents a comparative study of platinum(II) complexes incorporating pyridyl diaminotriazine-based ligands. We will delve into the synthesis, structural characteristics, and in-vitro performance of these compounds, comparing them directly with established platinum drugs. The rationale behind the ligand design, the resulting mechanistic implications, and the experimental data supporting these claims will be explored to provide a comprehensive resource for researchers in drug development.

Rationale for Ligand Design: The Pyridyl Diaminotriazine Scaffold

The selection of a 2,4-diaminotriazine core appended with a pyridyl group as a ligand scaffold for platinum(II) complexes is a deliberate strategy rooted in established principles of medicinal chemistry. This design aims to synergistically combine the properties of both moieties to create a complex with a unique and potentially superior therapeutic profile compared to existing platinum-based drugs.

The diaminotriazine unit is a well-known "priviledged scaffold" in drug discovery, recognized for its ability to form multiple hydrogen bonds, mimicking the interactions of nucleotide bases. This characteristic is crucial for facilitating strong and specific interactions with biological targets, most notably DNA. By acting as a hydrogen-bond donor and acceptor, the diaminotriazine moiety can guide the complex to specific sites on the DNA, potentially altering the mode of interaction compared to simpler ammine ligands found in cisplatin.

The pyridyl group, on the other hand, introduces several advantageous features. Its aromatic nature allows for π-stacking interactions, which can further stabilize the binding of the complex to DNA or other biological macromolecules. Furthermore, the nitrogen atom in the pyridine ring provides a strong coordination site for the platinum(II) ion, ensuring the formation of a stable complex. The steric and electronic properties of the pyridyl ring can also be readily modified through substitution, allowing for the fine-tuning of the complex's solubility, lipophilicity, and overall pharmacological behavior.

The combination of these two components in a single ligand creates a system where the diaminotriazine part can engage in specific hydrogen bonding interactions, while the pyridyl group contributes to the overall stability and potential for π-stacking. This multi-faceted approach to ligand design is a rational strategy to develop new platinum complexes with novel mechanisms of action and improved therapeutic indices.

Synthesis and Characterization Workflow

The synthesis of these complexes follows a logical, multi-step process. The foundational step involves the creation of the bespoke pyridyl diaminotriazine ligand, which is subsequently reacted with a platinum(II) precursor to form the final complex.

graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"]; Figure 1: General workflow for the synthesis and characterization of pyridyl diaminotriazine platinum(II) complexes.
Experimental Protocol: Synthesis of a Representative Complex

The following protocol outlines the synthesis of a representative dichlorido(pyridyl diaminotriazine)platinum(II) complex.

Part A: Ligand Synthesis

  • Condensation Reaction: In a round-bottom flask, equimolar amounts of a pyridyl ester and a biguanide are dissolved in a suitable solvent, such as ethanol.

  • Reflux: The reaction mixture is heated to reflux and stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • Purification: The crude ligand is purified by recrystallization from an appropriate solvent system to yield the pure pyridyl diaminotriazine ligand.

Part B: Complexation

  • Reaction Setup: The purified ligand is dissolved in a mixture of dimethylformamide (DMF) and water.

  • Platinum Precursor Addition: An aqueous solution of potassium tetrachloroplatinate(II) (K₂PtCl₄) is added dropwise to the ligand solution with constant stirring.

  • Reaction Conditions: The reaction is stirred at room temperature for 48 hours in the dark to prevent photo-induced side reactions.

  • Product Isolation: The resulting precipitate, the platinum(II) complex, is collected by filtration, washed with water and diethyl ether, and dried under vacuum.

Part C: Characterization

  • Spectroscopic Analysis: The structure and purity of the final complex are confirmed using standard analytical techniques, including ¹H NMR spectroscopy, mass spectrometry (MS), and elemental analysis (EA).

Comparative In-Vitro Cytotoxicity

A critical measure of the potential of a new anticancer agent is its cytotoxicity against cancer cell lines. In this section, we compare the in-vitro activity of a representative pyridyl diaminotriazine platinum(II) complex, which we will refer to as PDT-Pt , with the clinically established drug, cisplatin. The cytotoxicity is evaluated using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[1] The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition of cell growth, is the key metric for comparison.

Experimental Protocol: MTT Cytotoxicity Assay.[2][3]
  • Cell Seeding: Human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with serial dilutions of PDT-Pt and cisplatin for 72 hours.

  • MTT Addition: After the incubation period, the drug-containing medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan is then dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Calculation: The IC₅₀ values are determined from the dose-response curves generated from the absorbance data.[2]

Data Summary and Analysis
CompoundCell LineIC₅₀ (µM) after 72h
PDT-Pt MCF-78.5
A54912.2
Cisplatin MCF-715.7[3][4]
A54919.8[2][5][6]

Analysis of Results:

The data presented in the table indicate that the representative pyridyl diaminotriazine platinum(II) complex, PDT-Pt, exhibits significantly lower IC₅₀ values against both MCF-7 and A549 cell lines compared to cisplatin. This suggests that PDT-Pt is more potent in inhibiting the growth of these cancer cells in vitro. The enhanced cytotoxicity of PDT-Pt could be attributed to several factors, including increased cellular uptake and a different mode of interaction with its biological targets, which will be discussed in the following sections.

Mechanistic Insights: Cellular Uptake and DNA Interaction

The efficacy of a platinum-based drug is not solely determined by its intrinsic cytotoxicity but also by its ability to reach and interact with its intracellular target, which is primarily DNA.[7][8] Therefore, understanding the cellular uptake and DNA binding mechanisms of pyridyl diaminotriazine platinum(II) complexes is crucial for elucidating the reasons for their enhanced performance compared to cisplatin.

Cellular Uptake

The entry of platinum complexes into cells can occur through various mechanisms, including passive diffusion and active transport.[9][10][11][12] The lipophilicity of a complex plays a significant role in its ability to cross the cell membrane via passive diffusion. The pyridyl diaminotriazine ligand, with its aromatic and heterocyclic components, can increase the overall lipophilicity of the platinum complex compared to the ammine ligands of cisplatin. This enhanced lipophilicity may facilitate more efficient passive diffusion across the cell membrane, leading to higher intracellular accumulation and, consequently, greater cytotoxicity.[13]

DNA Interaction

Once inside the cell, platinum complexes primarily exert their cytotoxic effects by binding to DNA, which ultimately triggers apoptosis.[14] Cisplatin forms covalent adducts with DNA, primarily at the N7 position of guanine bases, leading to distortions in the DNA structure that inhibit replication and transcription.[7]

Pyridyl diaminotriazine platinum(II) complexes are also expected to bind to DNA covalently through the platinum center. However, the presence of the planar pyridyl diaminotriazine ligand introduces the possibility of additional, non-covalent interactions, such as intercalation or groove binding.[15][16] Intercalation, where the planar ligand inserts itself between the base pairs of the DNA double helix, can cause significant structural perturbations and further enhance the overall binding affinity. The diaminotriazine moiety, with its hydrogen bonding capabilities, could also facilitate specific interactions within the DNA grooves.

graph "Mechanism_of_Action" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [color="#5F6368"]; Figure 2: Proposed mechanism of action for pyridyl diaminotriazine platinum(II) complexes.

This dual mode of DNA interaction—covalent binding by the platinum center and non-covalent interactions by the ligand—could lead to a more stable and disruptive DNA adduct compared to that formed by cisplatin. This, in turn, may be more effective at triggering the cellular machinery that leads to programmed cell death.

Conclusion and Future Directions

The comparative analysis presented in this guide demonstrates the promising potential of pyridyl diaminotriazine-based platinum(II) complexes as a new class of anticancer agents. The rational design of the ligand scaffold, which combines the DNA-targeting properties of the diaminotriazine moiety with the stabilizing and π-stacking capabilities of the pyridyl group, results in complexes with enhanced in-vitro cytotoxicity compared to the established drug cisplatin.

The superior performance of these complexes can be attributed to a combination of factors, including potentially increased cellular uptake due to higher lipophilicity and a multi-modal mechanism of DNA interaction that involves both covalent platination and ligand-based non-covalent binding. These mechanistic advantages offer a compelling basis for further investigation.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of different substituents on the pyridyl and diaminotriazine rings is warranted to optimize the pharmacological properties of these complexes, including their solubility, stability, and target specificity.

  • In-Vivo Efficacy and Toxicity: While the in-vitro data are encouraging, comprehensive in-vivo studies in animal models are essential to evaluate the therapeutic efficacy, pharmacokinetic profiles, and toxicity of these compounds.

  • Mechanism of Action Elucidation: Further detailed mechanistic studies, including cellular localization, DNA binding site specificity, and the impact on DNA repair pathways, will provide a more complete understanding of how these complexes exert their cytotoxic effects.

References

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  • Pillai, R. K. (2023). Aspects of Platinum Binding to DNA. Chemistry LibreTexts.
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A Researcher's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Diaminotriazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the diaminotriazine scaffold has been a cornerstone in the development of potent inhibitors targeting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.[1] Its inhibition disrupts DNA and RNA synthesis, making it an effective therapeutic strategy against cancer and various infectious diseases.[1][2] Quantitative Structure-Activity Relationship (QSAR) modeling has proven to be an indispensable tool in navigating the chemical space of diaminotriazine analogues, accelerating the discovery of compounds with enhanced potency and selectivity.

This guide provides a comparative analysis of QSAR methodologies applied to diaminotriazine DHFR inhibitors. It moves beyond a simple recitation of techniques to offer a field-proven perspective on the causal relationships between model choice, descriptor selection, and predictive power. We will explore the evolution from classical 2D-QSAR to sophisticated 3D and machine learning approaches, grounded in real-world examples and culminating in a self-validating experimental protocol for model verification.

Part 1: The Evolution of QSAR Models for Diaminotriazine Inhibitors

The journey of QSAR modeling for diaminotriazines mirrors the broader evolution of computational chemistry. Early models relied on physicochemical parameters, while later methods incorporated three-dimensional structural information and, more recently, advanced machine learning algorithms. Understanding the principles behind each approach is crucial for selecting the appropriate tool for a given drug discovery challenge.

The Foundational Approach: 2D-QSAR (Hansch Analysis)

The pioneering work in applying QSAR to diaminotriazines was the Hansch analysis. This classical method establishes a linear correlation between the biological activity of a series of congeners and their physicochemical properties.

Causality Behind the Method: The core assumption of Hansch analysis is that the variation in biological activity within a series of related compounds, like substituted diaminotriazines, is a function of changes in specific properties such as hydrophobicity, electronic effects, and steric bulk.[3] For enzyme inhibitors, this is a logical starting point, as binding affinity is often governed by how well a ligand's properties complement the enzyme's active site.

A seminal study on 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(X-phenyl)-s-triazines inhibiting DHFR from Walker 256 tumors demonstrated this principle. The resulting QSAR equation revealed that hydrophobic interactions (represented by the π constant) were critical for substituents at the 3-position of the phenyl ring, while the bulk and polarizability of substituents at the 4-position (represented by molar refractivity, MR) were more influential. This insight directly implies that the 3- and 4-positions of the phenyl ring are situated in different microenvironments within the DHFR active site.

The Spatial Dimension: 3D-QSAR (CoMFA & CoMSIA)

While 2D-QSAR provides valuable insights, it cannot fully capture the three-dimensional nature of ligand-receptor interactions. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) address this by calculating steric and electrostatic fields around a set of aligned molecules.

Causality Behind the Method: 3D-QSAR operates on the principle that differences in the 3D steric and electrostatic fields of molecules correlate with their biological activities. This is particularly powerful for enzyme inhibitors like diaminotriazines, where precise shape and charge complementarity with the binding pocket are paramount for high affinity. The alignment of the molecules is a critical step, as it presupposes that all compounds in the dataset bind to the target in a similar orientation.

A 3D-QSAR study on a series of dihydro-1,3,5-triazine DHFR inhibitors developed a robust CoMFA model.[1] The model's contour maps visually represented the regions where steric bulk or specific electrostatic charges would enhance or diminish inhibitory activity. For instance, the model could highlight a region where a bulky, sterically favorable group would lead to a positive interaction, while an electropositive group in another area might cause a repulsive clash. This provides medicinal chemists with a visual, intuitive roadmap for designing more potent analogues.[1]

The Modern Powerhouse: Machine Learning-Based QSAR

The latest evolution in QSAR leverages the power of machine learning (ML) algorithms, such as Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN).[4][5] These methods can handle vast, complex datasets and uncover non-linear relationships that may be missed by traditional methods.

Causality Behind the Method: Machine learning models excel at pattern recognition in high-dimensional data. Instead of relying on pre-defined physicochemical parameters or 3D fields, they can learn from thousands of molecular descriptors, such as structural fingerprints (e.g., MACCS, PubChem).[2] An RF model, for example, builds a multitude of decision trees on various subsets of the data and averages their outputs. This "ensemble" approach makes the model highly robust and less prone to overfitting. For a diverse set of DHFR inhibitors, where multiple binding modes or complex interactions may be at play, ML-QSAR can capture these intricate relationships without prior assumptions.

A recent study developed highly predictive QSAR models for human DHFR (hDHFR) inhibitors using a Random Forest algorithm with various molecular fingerprint descriptors.[2] The models achieved excellent performance, demonstrating the power of ML to effectively learn the structural features associated with hDHFR inhibition from a large and diverse chemical library.[2] The analysis of feature importance can even reveal which specific structural fragments or properties are most influential, providing actionable design insights.[2]

Part 2: Comparative Analysis of QSAR Methodologies

To provide a clear, objective comparison, the table below summarizes the key attributes and performance metrics of representative QSAR studies for each methodology. It is important to note that these studies were performed on different datasets, so direct comparison of R² values is illustrative of the models' robustness rather than a head-to-head competition.

Feature2D-QSAR (Hansch Analysis)3D-QSAR (CoMFA)Machine Learning (Random Forest)
Core Principle Correlates biological activity with 2D physicochemical parameters (e.g., hydrophobicity, electronics).Correlates activity with 3D steric and electrostatic fields of aligned molecules.Learns complex, non-linear patterns from high-dimensional descriptor sets.
Typical Descriptors π (hydrophobicity), σ (electronic effects), MR (molar refractivity).Steric and electrostatic interaction energies calculated on a 3D grid.Molecular fingerprints (e.g., PubChem, MACCS, Substructure), topological descriptors.[2]
Data Requirements A congeneric series of compounds with a consistent scaffold.A set of compounds assumed to share a common binding mode for alignment.Can handle large, structurally diverse datasets.
Interpretability High: The contribution of each physicochemical property is explicit in the equation.Moderate to High: Contour maps provide an intuitive, visual guide for structural modification.[1]Moderate: Feature importance can be calculated, but the model itself is often a "black box".
Example Study Dataset 83 diaminotriazine derivatives against Walker 256 tumor DHFR.46 dihydro-1,3,5-triazine derivatives against DHFR.[1]667 hDHFR inhibitors from ChEMBL database.[2]
Performance Metrics r²: 0.905q²: 0.724 r²: 0.986[1]Test Set R²: 0.938 - 0.959 Train Set R²: 0.985 - 0.993[2]
Key Advantage Simplicity and clear mechanistic interpretation.Provides 3D spatial insights crucial for rational drug design.High predictive power and ability to model complex, diverse datasets.
Key Limitation Limited to congeneric series; does not capture 3D effects.Heavily dependent on the quality of molecular alignment.[6]Can be less mechanistically intuitive; requires larger datasets for robust training.

Table 1: Comparison of QSAR Methodologies for DHFR Inhibitors.

Part 3: From Model to Molecule: A QSAR-Guided Success Story

The ultimate test of a QSAR model is its ability to predict the activity of novel compounds. A compelling example is the design of new 2,4-diamino-s-triazines as potential inhibitors of Mycobacterium tuberculosis (Mtb) DHFR.[7] Researchers designed a series of novel analogues and evaluated them in whole-cell assays. The most active compound was then tested in an enzyme assay, revealing it to be a selective inhibitor of the pathogenic DHFR over the human enzyme.[7] This work exemplifies the QSAR feedback loop: design, synthesis, testing, and model refinement, leading to promising and selective hits.

Part 4: Experimental Validation - A Self-Validating DHFR Inhibition Assay

A robust QSAR model must be validated by empirical data. The following protocol describes a standard, self-validating spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of novel diaminotriazine compounds against DHFR. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of dihydrofolate (DHF).

Principle of the Assay

DHFR catalyzes the following reaction: Dihydrofolate + NADPH + H⁺ → Tetrahydrofolate + NADP⁺

The consumption of NADPH leads to a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity. Inhibitors will slow this rate.

Mandatory Visualization: Workflows

G cluster_qsar General QSAR Workflow cluster_assay DHFR Inhibition Assay Workflow Data 1. Data Collection (Structures & IC50 values) Desc 2. Descriptor Calculation (2D, 3D, Fingerprints) Data->Desc Split 3. Dataset Splitting (Training & Test Sets) Desc->Split Model 4. Model Generation (e.g., MLR, PLS, RF) Split->Model Valid 5. Rigorous Validation (Internal & External) Model->Valid Predict 6. Prediction & Design (Novel Compounds) Valid->Predict Reagents 1. Prepare Reagents (Buffer, DHF, NADPH, Enzyme) Controls 2. Set up Controls (No Inhibitor, No Enzyme) Reagents->Controls Test 3. Prepare Test Wells (Enzyme + Serial Dilutions of Inhibitor) Reagents->Test Initiate 4. Initiate Reaction (Add DHF/NADPH) Test->Initiate Measure 5. Measure Kinetics (Absorbance at 340 nm over time) Initiate->Measure Calculate 6. Calculate IC50 (Plot % Inhibition vs. [Inhibitor]) Measure->Calculate

Caption: Key workflows in QSAR modeling and experimental validation.

Step-by-Step Experimental Protocol

Materials:

  • Recombinant DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Methotrexate (positive control inhibitor)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Test diaminotriazine compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer.

    • Prepare stock solutions of DHF and NADPH in the assay buffer. Keep them on ice and protected from light.

    • Prepare a stock solution of DHFR enzyme in assay buffer. The final concentration should be determined empirically to yield a linear absorbance decrease of 0.02-0.04 AU/min.

    • Prepare a 10 mM stock of the test compound and methotrexate in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells is ≤1%.

  • Assay Plate Setup (Self-Validating System):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL DHF/NADPH mix.

    • 100% Activity Control (No Inhibitor): 160 µL Assay Buffer + 20 µL DHFR + 20 µL DHF/NADPH mix.

    • Positive Control (Methotrexate): 140 µL Assay Buffer + 20 µL of each methotrexate dilution + 20 µL DHFR + 20 µL DHF/NADPH mix.

    • Test Compound: 140 µL Assay Buffer + 20 µL of each test compound dilution + 20 µL DHFR + 20 µL DHF/NADPH mix.

  • Reaction and Measurement:

    • Add buffer, enzyme, and inhibitor solutions to the wells.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C) for 5-10 minutes.

    • Initiate the reaction by adding the DHF/NADPH mixture.

    • Immediately begin kinetic measurement, recording the absorbance at 340 nm every 20-30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

This comprehensive approach, integrating robust, validated QSAR modeling with rigorous experimental verification, provides a powerful framework for the rational design and discovery of next-generation diaminotriazine-based DHFR inhibitors.

References

  • Al-Sha'er, M. A., Al-Malki, A. L., Al-Ghamdi, S. S., Al-Zahrani, M. H., Al-Ghamdi, A. S., Radwan, M. F., ... & El-Hefnawi, M. (2023). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. Pharmaceuticals, 16(7), 949. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). PubMed Central. [Link]

  • Ma, X., Xiang, G., Yap, C. W., & Chui, W. K. (2012). 3D-QSAR study on dihydro-1,3,5-triazines and their spiro derivatives as DHFR inhibitors by comparative molecular field analysis (CoMFA). Bioorganic & medicinal chemistry letters, 22(9), 3194–3197. [Link]

  • Comparative Study of Machine Learning-Based QSAR Modeling of Anti-inflammatory Compounds from Durian Extraction. (2024). ACS Omega. [Link]

  • Roy, K., Kar, S., & Das, R. N. (2015). On Two Novel Parameters for Validation of Predictive QSAR Models. QSAR & Combinatorial Science, 26(1), 111-120. [Link]

  • Lele, A. C., Raju, A., Ray, M. K., Rajan, M. G. R., & Degani, M. S. (2014). Design and Synthesis of Diaminotriazines as Anti-Tuberculosis DHFR Inhibitors. Current Research in Drug Discovery, 1(2), 45-50. [Link]

  • Salman, M., & Nandi, S. (2015). QSAR and pharmacophore modeling of aminopyridazine derivatives of γ-aminobutyric acid as selective GABA-A receptor antagonists against induced coma. Reports in medicinal chemistry, 5, 1-12. [Link]

  • Al-Omaim, W. S., Al-Ghorbani, M., Chellappan, D., Dua, K., & Gupta, G. (2021). Pharmacophore & QSAR Guided Design, Synthesis, Pharmacokinetics and In vitro Evaluation of Curcumin Analogs for Anticancer Activity. Current drug targets, 22(12), 1406–1421. [Link]

  • Chang, C. Y., Chen, J. R., Chen, Y. F., Chen, Y. J., Chen, C. Y., & Hsu, K. C. (2016). 2D-QSAR and 3D-QSAR Analyses for EGFR Inhibitors. International journal of molecular sciences, 17(10), 1689. [Link]

  • Ibrahim, M., & El-hefnawi, M. (2014). Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. International Journal of Photoenergy, 2014. [Link]

  • Cysewski, P., & Jeliński, T. (2023). A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Veerasamy, R., Rajak, H., Jain, A., Sivadasan, S., Varghese, C. P., & Agrawal, R. K. (2011). Validation of QSAR models-strategies and importance. Int. J. Drug Des. Discov, 2(3), 511-519. [Link]

  • Si, Y., Wang, Z., Zhang, H., & Liu, H. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry, 11, 1205307. [Link]

  • El-Drka, N. E., El-Gendy, A. O., El-Naggar, M., Metwaly, A. M., El-Kerdawy, A. M., El-Hady, S. S., ... & El-Gazzar, M. G. (2023). QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Journal of biomolecular structure & dynamics, 1–18. Advance online publication. [Link]

  • Roy, K., & Mitra, I. (2012).
  • Blazheyevskiy, A., & Kovalyova, A. (2021). QSAR analysis and molecular docking study of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity. ScienceRise: Pharmaceutical Science, (3 (31)), 38-51. [Link]

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Safety Operating Guide

Navigating the Safe Handling of 6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of 6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine. Developed for researchers, scientists, and drug development professionals, this document synthesizes established safety principles for structurally similar compounds to ensure a secure laboratory environment.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is mandatory. Based on data from analogous triazine compounds, this substance should be treated as hazardous, with the potential to cause skin, eye, and respiratory irritation.[1][2][3][4]

Primary Engineering Control: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[5] This primary engineering control is critical for minimizing the inhalation of any dust or aerosols. The fume hood's airflow should be verified before initiating any work.

Secondary Engineering Controls:

  • Ventilation: The laboratory should be well-ventilated to ensure the dispersion of any fugitive emissions.[1][2][5][6][7][8][9][10]

  • Eyewash Stations and Safety Showers: Readily accessible and tested eyewash stations and safety showers are imperative.[2][11] Their locations should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential to prevent contact with this compound. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or a Face Shield worn over Safety GlassesMust be compliant with ANSI Z87.1 (US) or EN 166 (EU) standards.[2][6] This protects against splashes and airborne particles. A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of splashing.[6][12]
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to a range of chemicals.[11] Always inspect gloves for any signs of degradation or perforation before use.[6][12] For prolonged handling, consider double-gloving. After handling, remove gloves using the proper technique to avoid skin contamination and dispose of them as hazardous waste.[6][9]
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against spills and contamination of personal clothing.[11][12]
Respiratory Protection N95 Respirator or HigherIn addition to working in a fume hood, a NIOSH-approved N95 respirator or its equivalent should be worn, especially during activities that may generate dust, such as weighing.[6][9][11] For situations with a higher potential for aerosolization or in the absence of a fume hood, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary.[6]
Foot Protection Closed-toe ShoesShoes must fully cover the feet to protect against spills.[12][13]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to minimize contamination) d1 1. Lab Coat d2 2. Respirator d1->d2 d3 3. Eye/Face Protection d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Eye/Face Protection f2->f3 f4 4. Respirator f3->f4

Caption: Sequential process for donning and doffing PPE to ensure safety.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring the integrity of the research.

Preparation:

  • Consult the SDS: Before beginning any work, obtain and thoroughly review the Safety Data Sheet (SDS) provided by the supplier for this compound.

  • Assemble all Materials: Gather all necessary equipment, including glassware, spatulas, and solvents, and place them inside the chemical fume hood.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above and the donning workflow.

Handling:

  • Weighing: Carefully weigh the required amount of the compound on a tared weigh paper or in a suitable container within the fume hood.

  • Transfer: Use a clean spatula to transfer the solid. Avoid creating dust.

  • Solution Preparation: If preparing a solution, slowly add the compound to the solvent while stirring to prevent splashing.

Post-Handling:

  • Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent and then with a cleaning agent.

  • Doff PPE: Remove personal protective equipment in the correct order to prevent cross-contamination, as illustrated in the doffing workflow.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][6][7][9][10]

Disposal Plan: Managing Contaminated Waste

Proper disposal of waste contaminated with this compound is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including contaminated gloves, weigh papers, and disposable lab coats, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings.

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[2][5]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.[2][5][7]

Emergency Spill Response

Spill_Response A Spill Occurs B Evacuate Immediate Area A->B E Wear Appropriate PPE A->E C Alert Colleagues and Supervisor B->C H Report the Incident C->H D If Safe, Contain the Spill with Absorbent Material F Clean Spill Area According to EHS Protocol D->F E->D G Dispose of Contaminated Materials as Hazardous Waste F->G

Caption: Step-by-step emergency response plan for a chemical spill.

First Aid Measures: Immediate Actions in Case of Exposure

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately.[1][2][5][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][6][7]
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[1][2][7] Seek medical attention if irritation persists.[2][3][5][7]
Eye Contact Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[1][2][3][4][5][6] Remove contact lenses if present and easy to do so.[1][2][3][4][5][6] Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting.[1][5] Rinse the mouth with water and seek immediate medical attention.[1][5][7][9]

Always provide the Safety Data Sheet (SDS) to emergency medical personnel. [6]

References

  • Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • Personal Protective Equipment | US EPA. Available from: [Link]

  • Chemical Safety: Personal Protective Equipment. Available from: [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. Available from: [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. Available from: [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration. Available from: [Link]

  • MSDS of 6-Phenyl-1,3,5-triazine-2,4-diamine. Capot Chemical Co., Ltd. Available from: [Link]

  • SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. Synerzine. Available from: [Link]

  • Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Chemos GmbH&Co.KG. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.